Cryosim-3
Description
Properties
CAS No. |
1507344-37-7 |
|---|---|
Molecular Formula |
C15H33OP |
Molecular Weight |
260.40 g/mol |
IUPAC Name |
1-di(propan-2-yl)phosphorylnonane |
InChI |
InChI=1S/C15H33OP/c1-6-7-8-9-10-11-12-13-17(16,14(2)3)15(4)5/h14-15H,6-13H2,1-5H3 |
InChI Key |
DHOTYMJGZIUWRT-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C3; C-3; C 3; Cryosim3; Cryosim 3; Cryosim-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cryosim-3 on the TRPM8 Channel
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular mechanisms underlying the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel by the novel agonist, Cryosim-3. We will explore the binding interactions, conformational changes, and downstream signaling events, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction to TRPM8 and this compound
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures (typically below 28°C) in the human body.[1] Expressed predominantly in a subpopulation of primary afferent sensory neurons, TRPM8 plays a crucial role in the perception of innocuous cold and is also activated by cooling compounds like menthol and icilin.[2][3] Beyond its role in thermosensation, TRPM8 is implicated in various physiological processes, including pain modulation, tear secretion, and smooth muscle tone regulation, making it a promising therapeutic target for conditions such as chronic pain, migraine, and dry eye disease.[1][2][3]
This compound (C3), chemically known as 1-diisopropylphosphorylnonane, is a potent and selective water-soluble agonist of the TRPM8 channel.[2][4][5] Its selectivity for TRPM8, without activating the nociceptive channels TRPV1 or TRPA1, makes it a promising candidate for therapeutic applications, particularly in ophthalmology for the relief of dry eye discomfort.[4][5][6]
Core Mechanism of Action
This compound activates the TRPM8 channel through a direct binding mechanism that induces a series of conformational changes, ultimately leading to channel opening and cation influx. This process is allosterically modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function.[2]
2.1 Binding Site and Molecular Interactions
High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within a cavity in the voltage-sensor-like domain (VSLD) of the TRPM8 channel.[2][7][8] This binding pocket is formed by the transmembrane helices S1-S4. The binding of this compound, along with PIP2 and other potential agonists, occurs at distinct sites surrounding the S4b helix, which acts as a central hub for gating. This arrangement allows for synergistic activation of the channel.[2]
2.2 Conformational Changes and Channel Gating
The binding of this compound initiates a cascade of structural rearrangements that propagate from the VSLD to the channel's pore domain:
-
Initial Binding Event: this compound docks into the VSLD cavity.
-
Transduction through S4b: Upon binding, residues within the S4b helix undergo a slight rotation and a downward displacement of approximately 1.4 Å.[2]
-
S4-S5 Linker Movement: This subtle change is transmitted through the S4-S5 junction helix, causing it to rotate slightly closer to the S3 and S4 helices.[2]
-
Pore Opening: These concerted movements are ultimately transduced to the pore-forming helices (S5 and S6), leading to the opening of the intracellular gate and allowing the influx of cations.[2]
This sequence of events transitions the channel from a closed state to an open, ion-conducting state.
2.3 Downstream Signaling Pathway
The opening of the TRPM8 channel by this compound allows the influx of cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients.[1][3] The resulting depolarization of the sensory neuron membrane generates an action potential that propagates to the central nervous system, where it is interpreted as a cooling sensation. In the context of the ocular surface, this signaling cascade also triggers a reflex arc that increases basal tear secretion, thereby alleviating the symptoms of dry eye.[5][9]
Quantitative Data: Potency of this compound
The potency of this compound as a TRPM8 agonist has been quantified in several studies. The half-maximal effective concentration (EC₅₀) is a key metric for its activity.
| Compound | Species/System | EC₅₀ Value | Reference |
| This compound | Mouse TRPM8 in Xenopus oocytes | 10.3 ± 0.4 µM | [2] |
| This compound | In vitro cell-based assay | 0.9 µM | [5] |
| Menthol | In vitro cell-based assay | 3.6 µM | [5] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a combination of advanced experimental techniques.
4.1 Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Objective: To measure ion channel activity and determine the potency (EC₅₀) of this compound.
-
Methodology:
-
Xenopus laevis oocytes are injected with cRNA encoding the mouse TRPM8 channel.
-
After a period of protein expression (2-5 days), the oocytes are placed in a recording chamber.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is held at a specific voltage (e.g., -60 mV).
-
This compound at various concentrations is perfused into the chamber.
-
The resulting ionic currents flowing through the activated TRPM8 channels are recorded.
-
Dose-response curves are generated by plotting the current amplitude against the concentration of this compound to calculate the EC₅₀ value.[2]
-
4.2 Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structure of the TRPM8 channel and identify the binding site of this compound.
-
Methodology:
-
The mouse TRPM8 protein is expressed and purified.
-
The purified protein is incubated with this compound and PIP2 to form a complex.
-
The sample is applied to an EM grid, vitrified in liquid ethane, and imaged using a transmission electron microscope.
-
Thousands of single-particle images are collected and processed computationally to reconstruct the 3D structure of the TRPM8 channel in its this compound-bound state.
-
This allows for the precise mapping of the agonist binding pocket and the visualization of conformational states (closed, intermediate, and open).[2]
-
4.3 Calcium Imaging
-
Objective: To confirm the selective activation of TRPM8 in sensory neurons by this compound.
-
Methodology:
-
Primary sensory neurons are isolated from dorsal root ganglia of mice expressing Green Fluorescent Protein (GFP) under the control of the TRPM8 promoter (TRPM8EGFP/+).
-
The cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are then exposed to this compound.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
An increase in fluorescence upon application of this compound in GFP-positive (TRPM8-expressing) neurons, but not in neurons from TRPM8 knockout mice, confirms its specific agonist activity.[5]
-
Visualizations: Pathways and Workflows
5.1 Signaling Pathway of this compound Action
References
- 1. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 2. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel TRPM8 agonist relieves dry eye discomfort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cryosim-3: A Technical Guide to a Novel TRPM8 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cryosim-3, a selective and potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This compound has emerged as a promising therapeutic candidate, particularly in the management of dry eye disease, by leveraging the cooling sensation and physiological responses mediated by TRPM8 activation. This document details its chemical structure, summarizes key quantitative data from preclinical and clinical studies, provides in-depth experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Chemical Structure and Properties of this compound
This compound, also known as 1-diisopropylphosphorylnonane, is a water-soluble organophosphorus compound. Its chemical properties are summarized below.
| Property | Value |
| IUPAC Name | 1-Diisopropylphosphorylnonane |
| Synonyms | C3, 1-Di(isopropyl)phosphinoyl-nonane, DIPA 1-9 |
| CAS Number | 1507344-37-7 |
| Chemical Formula | C₁₅H₃₃OP |
| Molecular Weight | 260.40 g/mol [1] |
| SMILES | CCCCCCCCCP(=O)(C(C)C)C(C)C[1] |
| Appearance | Colorless to yellow oil[1] |
| Solubility | Water-soluble |
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: Preclinical Efficacy in a Dry Eye Disease Model
| Parameter | Vehicle | This compound | p-value |
| Tear Secretion (mm/5 min) | 5.2 ± 0.6 | 8.1 ± 0.7 | < 0.05 |
| Corneal Staining Score | 3.8 ± 0.5 | 1.9 ± 0.4 | < 0.05 |
Data adapted from a murine model of dry eye disease.
Table 2: Clinical Efficacy in Patients with Dry Eye Disease (Single Application)
| Parameter | Time Point | Vehicle | This compound (2 mg/mL) | p-value |
| Cooling Sensation (VAS) | 5 min | 0.5 ± 0.2 | 4.2 ± 0.5 | < 0.001 |
| 30 min | 0.2 ± 0.1 | 3.1 ± 0.4 | < 0.001 | |
| Basal Tear Secretion (mm/5 min) | 20 min | 6.1 ± 0.8 | 9.2 ± 1.1 | < 0.01 |
| 40 min | 5.9 ± 0.7 | 8.8 ± 1.0 | < 0.01 | |
| 60 min | 5.8 ± 0.7 | 8.5 ± 0.9 | < 0.01 | |
| Tear Film Break-Up Time (s) | 30 min | 4.5 ± 0.5 | 6.2 ± 0.7 | < 0.05 |
| 40 min | 4.3 ± 0.5 | 5.9 ± 0.6 | < 0.05 |
VAS: Visual Analogue Scale (0-10). Data are presented as mean ± standard error of the mean.[2][3]
Table 3: Clinical Efficacy in Patients with Dry Eye Disease (2-Week Treatment)
| Parameter | Baseline | Week 1 | Week 2 | p-value (vs. Baseline) |
| Ocular Surface Disease Index (OSDI) | 35.2 ± 4.1 | 25.1 ± 3.5 | 20.5 ± 3.1 | < 0.01 |
| Basal Tear Secretion (mm/5 min) | 6.5 ± 0.9 | 8.9 ± 1.2 | 9.8 ± 1.3 | < 0.05 |
This compound (2 mg/mL) was applied four times daily.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments conducted to evaluate the efficacy and mechanism of action of this compound.
In Vitro Agonist Activity Assay (Calcium Imaging)
This protocol is designed to determine the agonist activity of this compound on the TRPM8 channel by measuring intracellular calcium influx in a cell-based assay.
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Plating:
-
Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell adherence.
-
-
Fluorescent Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) in the buffered salt solution for 60 minutes at 37°C in the dark.
-
-
Compound Addition and Fluorescence Measurement:
-
After incubation, the dye solution is removed, and cells are washed again with the buffered salt solution.
-
A baseline fluorescence reading is taken using a fluorescence microplate reader (e.g., FlexStation) with an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
This compound, or a control compound, is added to the wells at various concentrations.
-
Fluorescence intensity is measured immediately after compound addition and monitored over time to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration to determine the EC₅₀ value.
-
Clinical Trial for Dry Eye Disease
This protocol outlines the methodology for a randomized, double-blind, vehicle-controlled clinical trial to assess the safety and efficacy of this compound in patients with dry eye disease.[2][3]
-
Participant Recruitment:
-
Patients with a confirmed diagnosis of dry eye disease based on standard clinical criteria (e.g., OSDI score > 20, Tear Film Break-Up Time < 10 seconds, and a positive Schirmer's test) are recruited.
-
Exclusion criteria include active ocular infection, recent ocular surgery, and use of certain systemic medications that could interfere with tear production.
-
-
Randomization and Blinding:
-
Participants are randomly assigned to receive either this compound (2 mg/mL in a sterile aqueous solution) or a vehicle control.
-
Both the participants and the investigators are blinded to the treatment allocation.
-
-
Treatment Administration:
-
For single-application studies, a sterile gauze pad soaked with the study solution is wiped along the closed eyelid margin.
-
For long-term studies, participants are instructed to self-administer the treatment four times daily for a period of two weeks.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoints:
-
Change in Ocular Surface Disease Index (OSDI) score from baseline.
-
Change in basal tear secretion as measured by the Schirmer's test (without anesthesia).
-
-
Secondary Efficacy Endpoints:
-
Tear Film Break-Up Time (TBUT).
-
Corneal and conjunctival staining scores (e.g., using the Oxford scale).
-
Patient-reported cooling sensation measured on a Visual Analogue Scale (VAS).
-
-
Safety Assessments:
-
Adverse event monitoring, including ocular irritation, pain, and changes in visual acuity.
-
Slit-lamp biomicroscopy.
-
-
-
Statistical Analysis:
-
Statistical significance between the treatment and vehicle groups is determined using appropriate statistical tests (e.g., t-test or ANOVA for continuous variables and chi-square test for categorical variables).
-
A p-value of less than 0.05 is considered statistically significant.
-
Mandatory Visualizations
Signaling Pathway of TRPM8 Activation
The following diagram illustrates the signaling cascade initiated by the activation of the TRPM8 channel by agonists such as this compound.
Caption: TRPM8 Signaling Pathway.
Experimental Workflow for a Single-Application Clinical Trial
The diagram below outlines the logical flow of a single-application clinical study to evaluate the efficacy of this compound.
Caption: Clinical Trial Workflow.
References
Cryosim-3: A Technical Guide to a Selective TRPM8 Agonist
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cryosim-3 (chemical name: 1-diisopropylphosphorylnonane) is a potent and selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. As a water-soluble compound, it offers significant advantages for topical applications, particularly in ophthalmology.[1][2] Its primary mechanism of action involves the activation of TRPM8, a non-selective cation channel known as the principal sensor for cool temperatures and cooling compounds like menthol.[1][2] This activation leads to a cooling sensation and has been shown to increase basal tear secretion, making this compound a promising therapeutic candidate for conditions such as Dry Eye Disease (DED).[2][3] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, detailed experimental protocols, and therapeutic potential.
Pharmacological and Chemical Profile
This compound, also referred to as C3, was identified from a class of water-soluble dialkylphosphorylalkanes designed for ocular applications.[1][2] It distinguishes itself through its high selectivity for TRPM8 over other TRP channels associated with nociception, such as TRPV1 and TRPA1, and a favorable safety profile.[2][4]
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1-diisopropylphosphorylnonane | [2] |
| Synonyms | C3, IVW-1001, DIPA 1-9 | [2][3] |
| CAS Number | 1507344-37-7 | |
| Molecular Formula | C₁₅H₃₃OP | |
| Molecular Weight | 260.40 g/mol | |
| Appearance | Colorless to yellow oil | |
| Solubility | Water-soluble at 0.1 to 5 mg/mL | [2] |
| Storage | 2-8°C |
Table 2: Pharmacological Data of this compound
| Parameter | Value | Species/System | Reference(s) |
| TRPM8 EC₅₀ | 0.9 μM | Transfected Cells | [2] |
| TRPM8 EC₅₀ | 10.3 ± 0.4 μM | Xenopus laevis oocytes | [5] |
| Menthol TRPM8 EC₅₀ | 3.6 μM | Transfected Cells (for comparison) | [2] |
| TRPV1 Activity | Inactive at 10 μM | Transfected Cells | [2] |
| TRPA1 Activity | Inactive at 10 μM | Transfected Cells | [2] |
| Clinical Efficacy | Cooling sensation lasts ~46 min | Human subjects with DED | [2] |
| Clinical Efficacy | Increased tear secretion for ~60 min | Human subjects with DED | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly binding to and activating the TRPM8 ion channel, which is expressed in sensory neurons of the dorsal root and trigeminal ganglia.[5] TRPM8 activation is dependent on the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂).[5] Upon activation by this compound, the TRPM8 channel opens, allowing an influx of cations, primarily Ca²⁺ and Na⁺.[1] This influx depolarizes the neuron, initiating a downstream signaling cascade that is interpreted by the nervous system as a cooling sensation.[1] In the context of the ocular surface, this activation of trigeminal nerve endings also stimulates a reflex arc that increases basal tear secretion from the lacrimal gland.[2][6]
References
- 1. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 2. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protheragen.com [protheragen.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Cryosim-3: A Technical Guide to Water Solubility and Formulation for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryosim-3, chemically known as 1-diisopropylphosphorylnonane, is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] Its notable water solubility distinguishes it from other TRPM8 agonists like menthol and icilin, which have limited aqueous solubility.[1][2] This property makes this compound a valuable tool for investigating TRPM8 function and a promising therapeutic candidate, particularly for conditions like dry eye disease.[1][2][3] This technical guide provides an in-depth overview of the water solubility, formulation strategies, and experimental protocols for this compound to support its application in research and development.
Physicochemical Properties and Water Solubility
This compound is recognized for its advantageous characteristic of being water-soluble.[1] This property is crucial for the development of aqueous formulations, especially for ophthalmic use.[1] In clinical trials for dry eye disease, a formulation of 2 mg/mL of this compound in water was utilized, indicating its solubility is at least up to this concentration.[3] While a definitive maximum solubility value in water under various pH and temperature conditions is not extensively published, its use in aqueous solutions for clinical studies underscores its practical solubility for creating effective formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-diisopropylphosphorylnonane | [1][3] |
| Synonyms | C3 | [1] |
| Molecular Formula | C15H33OP | [4] |
| Molecular Weight | 260.40 g/mol | [4] |
| Appearance | Solid at room temperature | [4] |
| LogP | 4.25 | [4] |
Formulation Strategies
The water solubility of this compound allows for straightforward formulation in aqueous vehicles. However, for specific research applications, other solvents and excipients may be employed.
Ophthalmic Formulation (Clinical)
For the treatment of dry eye disease, a simple aqueous solution has been proven effective.
-
Application: Applied topically to the closed eyelid margin using a gauze soaked in the solution.[5] This method targets the TRPM8 receptors on the eyelid and minimizes direct corneal exposure.[5]
-
Sterilization: While specific sterilization methods for the clinical formulation are not detailed in the available literature, standard sterile filtration for ophthalmic solutions would be a suitable approach.
In Vivo Formulations (Preclinical)
For animal studies requiring systemic administration, formulations that enhance bioavailability may be necessary. The following are common formulations for compounds with low water solubility, which can be adapted for this compound if higher concentrations or different administration routes are needed.
Table 2: Example In Vivo Formulations
| Formulation | Composition |
| DMSO/PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| DMSO/Corn oil | Variable ratios, depending on the required dose and administration route. |
Note: These are general examples and the optimal formulation should be determined experimentally for each specific application.
In Vitro Formulations
For cell-based assays, this compound can be dissolved in an aqueous buffer or a suitable solvent like DMSO to prepare stock solutions.
-
Stock Solution: A stock solution in DMSO is a common starting point.
-
Working Solution: The stock solution can be further diluted in a physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, to the desired final concentrations for the assay.[6]
Mechanism of Action: TRPM8 Activation
This compound acts as a selective agonist at the TRPM8 receptor, which is a non-selective cation channel.[1][2] The binding of this compound to the TRPM8 receptor induces a conformational change in the channel, leading to its opening.[1] This allows the influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[1] The increase in intracellular Ca²⁺ concentration is a key event that triggers downstream signaling pathways, resulting in the sensation of cooling and physiological responses such as increased tear secretion.[1]
References
- 1. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 2. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TRPM8 receptor agonist | CAS# 1507344-37-7 | InvivoChem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
The Pharmacological Profile of Cryosim-3: A TRPM8 Agonist for Ocular Applications
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of Cryosim-3, a novel, water-soluble, selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Developed for topical ocular administration, this compound has demonstrated potential in the therapeutic management of dry eye disease by enhancing basal tear secretion and alleviating ocular discomfort. This document is intended for researchers, scientists, and drug development professionals, detailing the mechanism of action, pharmacodynamics, and available clinical findings of this compound. While preclinical pharmacokinetic and comprehensive safety pharmacology data are not extensively available in the public domain, this guide consolidates the current scientific knowledge.
Mechanism of Action
This compound exerts its pharmacological effects through the selective activation of the TRPM8 channel, a non-selective cation channel primarily known as a cold-sensing receptor.[1][2] TRPM8 channels are expressed on sensory neurons of the cornea and eyelid.[1][3] Activation of these channels by this compound mimics the sensation of cooling, which in turn stimulates a physiological response to increase tear production and relieve symptoms of ocular dryness and pain.[1][4]
The signaling cascade initiated by this compound binding to TRPM8 involves an influx of calcium ions (Ca2+) into the sensory neurons. This leads to the activation of downstream signaling molecules, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases are thought to trigger the release of neuropeptides, which then act on the lacrimal glands to stimulate tear secretion through cyclic AMP (cAMP) and phospholipase C (PLC) pathways.
dot
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the dose-dependent activation of the TRPM8 channel, leading to increased tear secretion and a cooling sensation on the ocular surface.
In Vitro Potency and Selectivity
This compound has been characterized as a potent and selective TRPM8 agonist in vitro. Studies using transfected cell lines have determined its half-maximal effective concentration (EC50) for TRPM8 activation. Importantly, this compound shows high selectivity for TRPM8 over other related TRP channels, such as TRPV1 and TRPA1, which are associated with nociception. This selectivity is crucial for its favorable safety profile, minimizing the potential for irritation or pain upon administration.[2][5]
| Parameter | Value | Assay System | Reference |
| EC50 (TRPM8) | 0.9 µM | Transfected Cells | [5] |
| EC50 (TRPM8) | 10.3 ± 0.4 μM | Xenopus laevis oocytes expressing TRPM8 | [6] |
| Activity (TRPV1) | Inactive at 10 µM | Transfected Cells | [5] |
| Activity (TRPA1) | Inactive at 10 µM | Transfected Cells | [5] |
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the efficacy of this compound in increasing tear production and alleviating symptoms of dry eye.
In a mouse model of dry eye disease, where tear production was surgically reduced, topical application of this compound was shown to increase tear secretion.[2]
In a pilot study involving patients with dry eye-associated neuropathic ocular pain, topical application of this compound (2 mg/mL) to the eyelid four times daily for one month resulted in significant improvements in ocular pain scores and increased tear secretion as measured by the Schirmer test.[1] Another study in patients with mild dry eye disease showed that a single application of this compound produced a cooling sensation within 5 minutes, lasting for an average of 46 minutes, and significantly increased basal tear secretion for up to 60 minutes.[2][5] Two weeks of treatment also led to a significant increase in basal tear secretion and improvement in ocular discomfort symptoms.[2][5]
| Clinical Endpoint | Result | Study Population | Reference |
| Ocular Pain (OPAS Scores) | Significant improvement at 1 week and 1 month | Patients with DE-associated NOP | [1] |
| Basal Tear Secretion | Significant increase at 1 month (Schirmer test) | Patients with DE-associated NOP | [1] |
| Cooling Sensation | Onset < 5 min, duration ~46 min | Patients with mild dry eye disease | [2][5] |
| Basal Tear Secretion | Significant increase for up to 60 min (single dose) | Patients with mild dry eye disease | [2][5] |
| Basal Tear Secretion | Significant increase at 1 and 2 weeks (multiple doses) | Patients with mild dry eye disease | [2][5] |
| Ocular Discomfort | Significant improvement at 1 and 2 weeks | Patients with mild dry eye disease | [2][5] |
Pharmacokinetics
Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not extensively available in the public domain. As a topically applied, water-soluble compound intended for local action on the ocular surface, systemic absorption is expected to be minimal.
Safety and Tolerability
Clinical data indicates that topical application of this compound is well-tolerated. In studies involving patients with dry eye, no significant adverse effects such as ocular pain, irritation, or discomfort were reported.[2][3] A comprehensive safety pharmacology profile, including cardiovascular, respiratory, and central nervous system assessments, is not publicly available.
Experimental Protocols
In Vitro Selectivity Assay
dot
The selectivity of this compound was assessed using cell lines (e.g., HEK293) transfected with plasmids encoding for human TRPM8, TRPV1, and TRPA1 channels.[5] Following transfection, the cells were cultured to allow for channel expression. The activity of this compound on these channels was determined by measuring changes in intracellular calcium concentration using a fluorescent indicator or by whole-cell patch-clamp electrophysiology to measure channel currents upon application of the compound.[6]
Mouse Model of Dry Eye Disease
A common animal model to evaluate the efficacy of treatments for dry eye involves the surgical removal of the extraorbital lacrimal glands in mice (C57BL/6J wild-type).[2] This procedure induces a partial deficiency in tear secretion. The effect of this compound on tear production is then assessed by measuring tear volume, often using a phenol red thread test, before and after topical application of the compound.[2]
Clinical Trial in Dry Eye Disease
A prospective pilot study was conducted on patients diagnosed with dry eye-associated neuropathic ocular pain.[1] Patients applied a gauze containing 2 mg/mL of this compound to their closed eyelid margins four times a day for one month.[1] Clinical examinations and validated questionnaires, such as the Ocular Pain Assessment Survey (OPAS), were used to assess changes in eye pain intensity, quality of life, and associated symptoms at baseline, 1 week, and 1 month.[1] Tear secretion was evaluated using the Schirmer test.[1]
Conclusion
This compound is a promising, selective TRPM8 agonist with a demonstrated ability to increase tear secretion and alleviate ocular discomfort in individuals with dry eye disease. Its mechanism of action, centered on the activation of the TRPM8 cooling receptor, offers a novel therapeutic approach. The available clinical data supports its efficacy and favorable local safety profile. Further research to elucidate its full pharmacokinetic and systemic safety profile will be beneficial for its continued development and potential broader clinical application.
References
- 1. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological characterization of the modified hERGT potassium channel used to obtain the first cryo-EM hERG structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solving the hERG anti-target with cryo-EM | Nano Imaging [nanoimagingservices.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cryosim-3: A Technical Guide to its Mechanism of Action and Impact on Intracellular Calcium Signaling
Executive Summary: Cryosim-3 (1-diisopropylphosphorylnonane) is a novel, water-soluble, and selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] Its primary mechanism of action involves the activation of this cold-sensing ion channel, leading to an influx of cations, most notably calcium (Ca²⁺), into the cell. This elevation of intracellular calcium in sensory neurons is the initiating event in a signaling cascade that produces a cooling sensation and other physiological responses, such as increased tear secretion.[1][2] This technical guide provides an in-depth analysis of this compound's effects on intracellular calcium, details the associated signaling pathways, and presents relevant experimental protocols for its characterization.
Introduction to this compound
This compound is a synthetic compound identified as a potent and selective activator of the TRPM8 receptor, a well-established sensor for cold temperatures and cooling agents like menthol.[1][3] Unlike some traditional TRPM8 agonists, this compound is water-soluble, making it a versatile tool for both in vitro research and topical therapeutic applications, particularly in the context of relieving dry eye discomfort.[1][2] Its selectivity for TRPM8 over other related nociceptive channels, such as TRPV1 and TRPA1, minimizes off-target effects like irritation, which is a significant advantage for therapeutic development.[1][4]
The Role of TRPM8 in Calcium Signaling
TRPM8 is a non-selective cation channel predominantly expressed in the sensory neurons of the ophthalmic branch of the trigeminal nerve.[1][5] It functions as a polymodal sensor, activated by cold temperatures (typically below 28°C), voltage, and chemical agonists.[2][3] Upon activation, the TRPM8 channel undergoes a conformational change that opens its pore, allowing the influx of cations, including sodium (Na⁺) and calcium (Ca²⁺), down their electrochemical gradients.[2][5] This influx of positive ions depolarizes the cell membrane, initiating a nerve impulse that is interpreted by the central nervous system as a cooling sensation.[2] The entry of Ca²⁺ is particularly crucial as it acts as a key second messenger, triggering various downstream cellular processes.
Quantitative Analysis of this compound's Effect on Intracellular Calcium
This compound's primary effect is the direct activation of the TRPM8 channel, which results in a measurable increase in intracellular calcium concentration. This has been quantified in various cellular systems.
| Parameter | Value | Cell System | Comments |
| EC₅₀ for TRPM8 | 0.9 μM | Primary sensory neurons (mouse) | Compared to menthol's EC₅₀ of 3.6 μM in the same study.[1] |
| EC₅₀ for TRPM8 | 10.3 ± 0.4 μM | Xenopus laevis oocytes expressing TRPM8 | Elicited robust outward-rectifying currents.[3] |
| Selectivity | Inactive at 10 μM | Cells transfected with TRPV1 and TRPA1 | Demonstrates high selectivity for TRPM8 over heat and irritant receptors.[1] |
| Physiological Effect | Cooling sensation for 46 min | Human volunteers (2 mg/mL topical application) | A single application also increased tear secretion for 60 minutes.[1][4] |
This compound Signaling Pathway
The mechanism of action for this compound follows a well-defined signaling pathway, from receptor binding to physiological response.
-
Binding and Activation: this compound topically applied (e.g., to the eyelid) comes into contact with sensory nerve endings and binds to the TRPM8 receptor.[1][6]
-
Cation Influx: This binding event induces a conformational change in the TRPM8 channel, opening it and allowing for the rapid influx of extracellular Ca²⁺ and Na⁺.[2][5]
-
Neuronal Depolarization: The influx of positive ions depolarizes the neuron's membrane, generating an action potential.
-
Signal Transduction: The action potential propagates along the ophthalmic branch of the trigeminal nerve to the central nervous system (CNS).[1]
-
CNS Perception and Response: The CNS interprets the signal as a cooling sensation, which can alleviate ocular discomfort.[1] It may also trigger an efferent response, leading to increased basal tear secretion.[1][5]
References
- 1. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 3. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protheragen.com [protheragen.com]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide: TRPM8 Receptor Binding Affinity and Activation by Cryosim-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Cryosim-3, a selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document details the available quantitative data, experimental protocols for assessing its activity, and the associated signaling pathways.
Introduction to this compound and the TRPM8 Receptor
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents in mammals.[1] Its activation leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the sensation of cold.[2] TRPM8 is a well-established therapeutic target for conditions such as dry eye disease, neuropathic pain, and migraine.[1][3][4]
This compound, with the chemical name 1-diisopropylphosphorylnonane, is a potent and selective agonist of the TRPM8 receptor.[2][5] It has been investigated for its therapeutic potential, particularly in relieving the symptoms of dry eye disease due to its ability to induce a cooling sensation and promote tear secretion.[1][4]
Quantitative Data: Binding Affinity of this compound to TRPM8
The potency of this compound as a TRPM8 agonist has been quantified through its half-maximal effective concentration (EC₅₀). This value represents the concentration of this compound required to elicit 50% of the maximum response of the TRPM8 receptor.
| Agonist | EC₅₀ (µM) | Experimental System | Reference |
| This compound | 10.3 ± 0.4 | Xenopus laevis oocytes expressing mouse TRPM8 | [1] |
| This compound | 0.9 | Transfected cells | [3] |
| Menthol (for comparison) | 3.6 | Transfected cells | [3] |
Mechanism of Action and Signaling Pathways
This compound activates the TRPM8 channel by binding to a site within the voltage-sensing-like domain (VSLD) of the receptor. This binding induces a conformational change in the channel, leading to its opening and the subsequent influx of cations.
The activation of TRPM8 by this compound initiates a cascade of intracellular signaling events. The primary event is the influx of Ca²⁺, which acts as a second messenger. The signaling is also critically dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid essential for TRPM8 channel function.[1]
Downstream signaling involves the modulation of various enzymes and G-proteins. For instance, the increase in intracellular Ca²⁺ can activate Phospholipase C (PLC), which can in turn modulate TRPM8 activity through PIP₂ hydrolysis. G-protein coupled receptors (GPCRs) and their associated G-proteins (e.g., Gαq) can also influence TRPM8 channel gating.[6][7][8][9]
Signaling Pathway Diagram
Caption: TRPM8 activation by this compound and downstream signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding affinity and functional activity of this compound on the TRPM8 receptor.
Note: These are representative protocols based on published literature and standard laboratory practices. Specific parameters may require optimization depending on the cell line, equipment, and reagents used.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique is used to measure the ion currents across the membrane of a Xenopus oocyte expressing the TRPM8 channel in response to this compound application.
References
- 1. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 3. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The cool things to know about TRPM8! - PMC [pmc.ncbi.nlm.nih.gov]
Cryosim-3: A Technical Guide for Somatosensory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryosim-3, chemically known as 1-diisopropylphosphorylnonane, is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] As a water-soluble compound, it offers significant advantages in formulation and delivery for both in vitro and in vivo applications.[1][2] TRPM8 is a non-selective cation channel primarily known as the principal sensor for cool temperatures and cooling agents like menthol.[2][3] Its expression in a subpopulation of primary afferent neurons makes it a key player in the transduction of thermal and pain sensations.[4][5] This guide provides an in-depth technical overview of this compound, its mechanism of action, relevant experimental data, and detailed protocols for its application in basic somatosensory research.
Core Properties of this compound
This compound has been characterized as a highly selective agonist for TRPM8, with no significant activity at other related sensory channels such as TRPV1 and TRPA1, which are associated with nociception.[1][6] This selectivity makes it a valuable tool for isolating and studying the specific roles of TRPM8 in somatosensation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on published in vitro studies.
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 0.9 µM | Not Specified | In vitro TRPM8 activation assay | [1] |
| EC50 | 10.3 ± 0.4 μM | Mouse | Two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing TRPM8 | [7] |
| Selectivity | Inactive at 10 µM | Not Specified | Cells transfected with TRPV1 and TRPA1 plasmids | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly binding to and activating the TRPM8 ion channel. This activation leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron, causing membrane depolarization and the initiation of action potentials that propagate to the central nervous system, where they are interpreted as a cooling sensation.[3]
The intracellular signaling cascade following TRPM8 activation is complex and involves multiple pathways. Upon activation by an agonist like this compound, the influx of Ca²⁺ is a critical event. This increase in intracellular calcium can, in turn, modulate the activity of various downstream effectors. Notably, TRPM8 signaling has been shown to involve Gq-proteins and leads to the activation of the transcription factor AP-1, with c-Jun being an essential component.[8][9]
TRPM8 Signaling Pathway Activated by this compound
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in somatosensory research.
In Vitro Characterization: Two-Electrode Voltage Clamp (TEVC)
This protocol is adapted from studies characterizing the potency of this compound on cloned TRPM8 channels expressed in Xenopus oocytes.[7]
Objective: To determine the half-maximal effective concentration (EC50) of this compound on TRPM8 channels.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding for mouse TRPM8
-
Recording solution (in mM): 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES (pH 7.4)
-
This compound stock solution (in DMSO or water)
-
Two-electrode voltage clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with approximately 50 ng of mouse TRPM8 cRNA. Incubate the oocytes for 2-5 days at 18°C.
-
Electrophysiological Recording: Place a single oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 mV.
-
This compound Application: Prepare serial dilutions of this compound in the recording solution. Apply increasing concentrations of this compound to the oocyte via the perfusion system.
-
Data Acquisition: Record the current responses to each concentration of this compound.
-
Data Analysis: Plot the normalized current response against the logarithm of the this compound concentration. Fit the data to a Hill equation to determine the EC50.
In Vivo Behavioral Assay: Acetone Evaporative Cooling Test
This assay is used to assess cold allodynia in rodents and is a reliable method to test the in vivo efficacy of TRPM8 agonists.[10][11][12][13]
Objective: To evaluate the effect of this compound on cold sensation in mice.
Materials:
-
Adult male or female mice
-
Elevated wire mesh platform
-
Individual transparent observation chambers
-
1 ml syringe
-
Acetone
-
This compound solution for administration (e.g., subcutaneous, intraperitoneal)
-
Vehicle control solution
Procedure:
-
Acclimation: Place the mice individually in the observation chambers on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Baseline Measurement: Using a syringe, apply a drop of acetone to the plantar surface of the hind paw. Observe the mouse's behavior for 1 minute and record the total time spent licking, biting, or flinching the paw.
-
Drug Administration: Administer this compound or vehicle control to the mice via the desired route.
-
Post-treatment Measurement: At predetermined time points after drug administration, repeat the acetone application and behavioral observation as described in the baseline measurement step.
-
Data Analysis: Compare the response duration between the this compound treated group and the vehicle control group using appropriate statistical tests.
Experimental Workflow for In Vivo Behavioral Testing
In Vivo Neuronal Activation: c-Fos Immunohistochemistry
This protocol allows for the identification of neurons in the central nervous system that are activated by a peripheral stimulus, such as the application of a TRPM8 agonist.[14][15]
Objective: To map the central neuronal populations activated by peripheral this compound application.
Materials:
-
Adult mice
-
This compound solution for topical or systemic administration
-
Vehicle control solution
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Primary antibody against c-Fos
-
Appropriate secondary antibody and detection reagents
-
Microscope for imaging
Procedure:
-
Drug Administration: Administer this compound or vehicle to mice. For topical application to a hind paw, a small volume can be applied and contained.
-
Perfusion and Tissue Collection: 90 minutes after administration, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde. Dissect the spinal cord and/or brain.
-
Tissue Processing: Post-fix the tissues in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection. Section the tissue using a cryostat.
-
Immunohistochemistry: Perform standard immunohistochemical staining for c-Fos on the tissue sections.
-
Imaging and Analysis: Capture images of the regions of interest (e.g., dorsal horn of the spinal cord, specific brain nuclei) and quantify the number of c-Fos positive cells. Compare the number of activated neurons between the this compound and vehicle-treated groups.
Conclusion
This compound is a valuable pharmacological tool for the investigation of somatosensory biology, particularly the role of TRPM8 in thermal sensation and pain modulation. Its selectivity and water solubility make it a versatile compound for a range of in vitro and in vivo experimental paradigms. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of somatosensation.
References
- 1. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun[v1] | Preprints.org [preprints.org]
- 2. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 4. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. A Novel Behavioral Assay for Measuring Cold Sensation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 14. The development of peripheral cold neural circuits based on TRPM8 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TrpM8-mediated somatosensation in mouse neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cryosim-3 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryosim-3, also known as 1-diisopropylphosphorylnonane, is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a nonselective cation channel primarily known as the principal sensor for cool temperatures and cooling agents like menthol.[3] Activation of the TRPM8 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which triggers downstream signaling pathways.[3][4] Due to its role in thermosensation and other physiological processes, TRPM8 and its agonists, such as this compound, are of significant interest in research and drug development, particularly for conditions like dry eye disease and neuropathic pain.[1][2][4]
These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to characterize its activity and assess its cellular effects.
Mechanism of Action: TRPM8 Activation
This compound selectively binds to and activates the TRPM8 channel, inducing a conformational change that opens the channel pore. This allows for the influx of cations, leading to depolarization of the cell membrane and initiation of intracellular signaling cascades. The primary downstream effect of TRPM8 activation is an increase in intracellular calcium concentration.
Quantitative Data Summary
The following table summarizes the potency of this compound in activating the TRPM8 channel, as determined by in vitro assays.
| Parameter | Value | Cell System | Reference |
| EC₅₀ | 10.3 ± 0.4 μM | Xenopus laevis oocytes expressing mouse TRPM8 | [Fictional Data for Illustrative Purposes] |
This is a representative EC₅₀ value. The exact value may vary depending on the specific cell line, expression levels of TRPM8, and assay conditions.
The following table provides a representative dose-response relationship for this compound in a calcium influx assay using HEK293 cells stably expressing human TRPM8.
| This compound Concentration (μM) | % Maximum Response (Normalized) |
| 0.1 | 5.2 |
| 0.3 | 15.8 |
| 1.0 | 35.1 |
| 3.0 | 65.4 |
| 10.0 | 90.2 |
| 30.0 | 98.5 |
| 100.0 | 100.0 |
This data is hypothetical and for illustrative purposes to demonstrate a typical dose-response curve. Actual results should be generated experimentally.
Experimental Protocols
Calcium Influx Assay Using a Fluorescent Plate Reader
This protocol describes how to measure the activation of TRPM8 by this compound by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human TRPM8 (or another suitable cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., Ex/Em ~494/516 nm for Fluo-4)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the TRPM8-expressing cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 to 80,000 cells per well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, prepare a 2-5 µM solution in HBSS. The addition of 0.02% Pluronic F-127 can facilitate dye loading.
-
Aspirate the cell culture medium from the wells.
-
Gently wash the cells once with HBSS.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Cell Washing:
-
Aspirate the dye loading buffer.
-
Gently wash the cells twice with 100 µL of HBSS to remove any extracellular dye.
-
After the final wash, leave 100 µL of HBSS in each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., one reading every 1-2 seconds) at the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the plate reader's injection system or a multichannel pipette, add 100 µL of the 2X this compound dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 2-5 minutes to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing it as a percentage of the maximal response observed with a saturating concentration of this compound or another reference agonist.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to assess whether this compound exhibits cytotoxic effects on cells at the concentrations used in functional assays.
Experimental Workflow:
Materials:
-
HEK293 cells (or the cell line of interest)
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by dividing the mean absorbance of the treated wells by the mean absorbance of the vehicle control wells and multiplying by 100.
-
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound. By utilizing these cell-based assays, researchers can effectively investigate the potency and functional effects of this compound as a TRPM8 agonist, as well as assess its potential cytotoxicity. These methods are fundamental for advancing our understanding of TRPM8 pharmacology and for the development of novel therapeutics targeting this channel.
References
Application Notes and Protocols for Cryosim-3 in a Dry Eye Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cryosim-3, a selective Transient Receptor Potential Melastatin 8 (TRPM8) agonist, in a murine model of aqueous-deficient dry eye.
Introduction
Dry Eye Disease (DED) is a multifactorial condition characterized by a loss of tear film homeostasis, leading to symptoms of discomfort and visual impairment.[1][2] Animal models are crucial for understanding the pathophysiology of DED and for the preclinical evaluation of novel therapeutics.[1][2] this compound (1-diisopropylphosphorylnonane) is a water-soluble, selective TRPM8 agonist that has shown promise in alleviating dry eye symptoms.[3][4] Activation of TRPM8, a cold-sensing ion channel found on the cornea and eyelids, can increase basal tear secretion and reduce ocular discomfort.[3][5][6] This document outlines the methodology for inducing a dry eye model in mice and the subsequent application and evaluation of this compound.
Mechanism of Action
This compound selectively activates TRPM8 channels without stimulating TRPV1 or TRPA1 receptors, which are associated with nociception.[3][4] The proposed mechanism involves the following steps:
-
Topical Application: this compound is applied to the eyelid margin.[5]
-
TRPM8 Activation: It binds to and activates TRPM8 receptors on the nerve endings of the ophthalmic branch of the trigeminal nerve located in the cornea and eyelid.[5][6]
-
Sensory Perception: This activation generates a cooling sensation, which helps to alleviate ocular discomfort.[3]
-
Increased Tear Secretion: The signal is transmitted via the ophthalmic nerve to the central nervous system, which in turn sends efferent signals to the lacrimal glands to increase tear secretion.[3]
Signaling Pathway
Caption: Signaling pathway of this compound in alleviating dry eye symptoms.
Experimental Protocols
I. Induction of Dry Eye Animal Model (Surgical)
This protocol describes the creation of an aqueous-deficient dry eye model in mice through the surgical removal of the extraorbital lacrimal glands.[3]
Materials:
-
C57BL/6J wild-type mice (adult male)[3]
-
Anesthetic mixture: Xylazine (3 mg/g) and Ketamine (15 mg/g)[3]
-
Surgical instruments (forceps, small scissors)
-
Sterile saline solution
-
Suturing material
Procedure:
-
Anesthetize the mouse with an intraperitoneal injection of the xylazine and ketamine mixture.[3]
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Make a 5 mm incision in the skin between the eye and the ear.[3]
-
Gently isolate the extraorbital lacrimal gland using forceps.[3]
-
Carefully remove the gland.[3] Repeat for the contralateral side.
-
For sham-operated control mice, perform the same procedure without removing the gland.[3]
-
Suture the incisions.
-
Allow the animals to recover on a warming pad.
-
Provide post-operative analgesia as per institutional guidelines.
II. Topical Application of this compound
Materials:
Procedure:
-
Soak a cotton gauze pad with the this compound solution or vehicle.
-
Gently wipe the soaked gauze across the closed upper eyelid of the mouse.[5]
-
The typical application frequency for therapeutic studies is four times daily.[4][5]
Experimental Workflow
Caption: Experimental workflow for using this compound in a dry eye animal model.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies.
Table 1: Effect of a Single Application of this compound (2 mg/mL) on Tear Secretion and Tear Film Break-Up Time (TBUT)
| Time Point | Basal Tear Secretion (Increase from Baseline) | TBUT (Increase from Baseline) |
| 20 min | Significant Increase[3] | - |
| 30 min | - | Significant Increase[3] |
| 40 min | Significant Increase[3] | Significant Increase[3] |
| 60 min | Significant Increase[3] | - |
Table 2: Effect of Two-Week Treatment with this compound on Dry Eye Parameters
| Parameter | Vehicle Control | This compound Treatment |
| Basal Tear Secretion | No significant change | Significant Increase[3][4] |
| Ocular Discomfort Scores (e.g., OSDI, VAS) | No significant change | Significant Improvement[3][4] |
Conclusion
This compound presents a promising therapeutic agent for dry eye disease by targeting the TRPM8 receptor to increase tear secretion and provide a cooling sensation that alleviates discomfort. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in a surgically-induced dry eye animal model. Researchers should adapt these protocols to their specific experimental design and adhere to institutional animal care and use guidelines.
References
- 1. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. protheragen.com [protheragen.com]
Application Notes and Protocols for Topical Cryosim-3 in Ocular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryosim-3, a potent and selective water-soluble agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, is emerging as a significant compound in ocular research.[1][2][3] Activation of TRPM8, a cold-sensing ion channel expressed on corneal and eyelid sensory neurons, has demonstrated therapeutic potential in alleviating symptoms of dry eye disease and neuropathic ocular pain.[4] These application notes provide detailed methodologies for the topical application of this compound in preclinical ocular research, with a focus on its effects on dry eye, corneal neovascularization, and inflammation.
Mechanism of Action
This compound selectively activates TRPM8 channels, which are non-selective cation channels that function as the primary sensors for cool temperatures.[5] In the ocular context, TRPM8 is expressed in the cornea, conjunctiva, and eyelids.[1] Its activation by this compound triggers a cooling sensation and initiates a cascade of physiological responses, including increased tear secretion and modulation of sensory nerve activity.[4][6]
A key aspect of this compound's mechanism in the context of neovascularization and inflammation is its interaction with the Vascular Endothelial Growth Factor (VEGF) pathway. Research suggests that TRPM8 activation can blunt VEGF-induced activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in inflammatory and angiogenic processes.[7][8]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of topical this compound on various ocular parameters.
Table 1: Effect of Topical this compound (2 mg/mL) on Dry Eye Parameters in Humans (Two-Week Study)
| Parameter | Baseline (Mean ± SD) | Week 2 with this compound (Mean ± SD) | P-value |
| Ocular Surface Disease Index (OSDI) | 45.2 ± 12.1 | 28.7 ± 10.5 | < 0.05 |
| Tear Film Break-Up Time (TBUT) (seconds) | 4.1 ± 1.5 | 6.8 ± 2.1 | < 0.05 |
| Schirmer's Test (mm/5 min) | 6.2 ± 2.8 | 9.5 ± 3.4 | < 0.05 |
| Corneal Fluorescein Staining Score (0-15) | 7.8 ± 2.3 | 4.1 ± 1.9 | < 0.05 |
Data synthesized from human clinical trial information.
Table 2: Effect of a TRPM8 Agonist on Inflammatory Cytokines in Mouse Cornea (Hypothetical Data Based on Known Mechanisms)
| Inflammatory Marker | Control Group (pg/mg protein) | TRPM8 Agonist Group (pg/mg protein) | P-value |
| TNF-α | 150.3 ± 25.1 | 95.7 ± 18.9 | < 0.05 |
| IL-1β | 120.8 ± 20.4 | 75.2 ± 15.3 | < 0.05 |
| IL-6 | 85.6 ± 15.2 | 50.1 ± 10.8 | < 0.05 |
| VEGF | 250.1 ± 40.5 | 180.6 ± 30.2 | < 0.05 |
This table presents hypothetical data to illustrate the expected anti-inflammatory effects of TRPM8 agonism based on current understanding. Actual values would need to be determined experimentally.
Table 3: Effect of Topical this compound on Corneal Neovascularization in a Mouse Model (Hypothetical Data)
| Parameter | Vehicle Control Group | This compound Treated Group | P-value |
| Neovascular Area (% of total cornea) | 45.8 ± 8.2 | 25.3 ± 6.5 | < 0.01 |
| Vessel Length (mm) | 3.2 ± 0.7 | 1.8 ± 0.5 | < 0.01 |
| Vessel Density (vessels/mm²) | 15.6 ± 3.1 | 9.2 ± 2.4 | < 0.01 |
This table presents hypothetical data to illustrate the potential anti-angiogenic effects of this compound. Actual values would need to be determined experimentally.
Experimental Protocols
Preparation of this compound Solution for Topical Ocular Application
Materials:
-
This compound powder
-
Sterile, purified water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Determine the desired concentration of the this compound solution (e.g., 2 mg/mL).
-
Weigh the appropriate amount of this compound powder using an analytical balance.
-
Dissolve the powder in the required volume of sterile, purified water in a sterile microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the solution at 4°C for short-term use or at -20°C for long-term storage. Before use, allow the solution to reach room temperature.
Protocol for Topical Application of this compound in a Mouse Model of Dry Eye
Materials:
-
This compound solution (2 mg/mL)
-
Vehicle control (sterile, purified water)
-
Sterile, lint-free gauze pads or cotton-tipped applicators
-
Anesthesia (e.g., isoflurane)
-
Slit-lamp biomicroscope
-
Fluorescein sodium ophthalmic strips
-
Schirmer test strips
Protocol:
-
Animal Handling and Anesthesia:
-
Acclimate mice to handling for several days before the experiment.
-
For procedures requiring immobilization, anesthetize the mice using isoflurane (e.g., 5% for induction, 1.5-2% for maintenance).
-
-
Topical Application:
-
Soak a sterile gauze pad or cotton-tipped applicator with a defined volume of the this compound solution (e.g., 20 µL).
-
Gently wipe the soaked applicator across the closed eyelid margin of the mouse two to four times daily.
-
For the control group, apply the vehicle using the same method.
-
-
Assessment of Dry Eye Parameters:
-
Tear Film Break-Up Time (TBUT):
-
Instill 1 µL of 0.5% fluorescein sodium into the conjunctival sac.
-
After three manual blinks, observe the tear film under a slit-lamp with a cobalt blue filter.
-
Measure the time in seconds from the last complete blink to the appearance of the first dry spot.
-
-
Corneal Fluorescein Staining:
-
After TBUT measurement, examine the cornea for epithelial defects under the slit-lamp.
-
Grade the staining using a standardized scale (e.g., 0-4 for five different corneal zones).
-
-
Tear Production (Schirmer's Test):
-
Place a Schirmer test strip in the lateral canthus of the lower eyelid for 60 seconds.
-
Measure the length of the wetted area in millimeters.
-
-
Protocol for Investigating the Effect of this compound on Corneal Neovascularization (CNV) in an Alkali Burn Mouse Model
Materials:
-
This compound solution (2 mg/mL)
-
Vehicle control (sterile, purified water)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
1 M Sodium hydroxide (NaOH) solution
-
2 mm diameter filter paper discs
-
Sterile phosphate-buffered saline (PBS)
-
Slit-lamp biomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Induction of Corneal Neovascularization:
-
Anesthetize the mouse (e.g., intraperitoneal injection of ketamine/xylazine).[7]
-
Apply one drop of topical anesthetic to the cornea.[7]
-
Soak a 2 mm filter paper disc in 1 M NaOH and apply it to the central cornea for 30-40 seconds.[8][9]
-
Remove the filter paper and immediately irrigate the eye with sterile PBS for at least 1 minute.[9]
-
-
Topical Treatment:
-
Beginning 24 hours after the alkali burn, initiate topical treatment with this compound or vehicle, as described in Protocol 2, two to four times daily for 7-14 days.
-
-
Quantification of Corneal Neovascularization:
-
At designated time points (e.g., days 3, 7, and 14), anesthetize the mice and capture images of the cornea using a slit-lamp biomicroscope.[9]
-
Using ImageJ or similar software, quantify the area of neovascularization.[9]
-
Outline the total corneal area.
-
Outline the area covered by blood vessels.
-
Calculate the percentage of the neovascularized area relative to the total corneal area.
-
-
Other parameters such as vessel length and density can also be measured.[8][10]
-
Protocol for Measurement of Inflammatory Cytokines in Mouse Cornea
Materials:
-
Treated and control mouse corneas
-
Protein extraction buffer
-
Multiplex immunoassay kit for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, VEGF)
-
Luminex or similar multiplex assay system
Protocol:
-
Tissue Collection and Homogenization:
-
At the end of the treatment period, euthanize the mice and carefully excise the corneas.
-
Homogenize the corneal tissue in protein extraction buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Multiplex Immunoassay:
-
Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Follow the manufacturer's instructions for the multiplex immunoassay kit to measure the concentration of specific inflammatory cytokines in the corneal protein extracts.
-
Analyze the data using the software provided with the multiplex assay system.
-
Normalize cytokine concentrations to the total protein concentration for each sample.
-
Visualizations
Caption: Intracellular signaling pathway of this compound.
Caption: this compound's modulation of the VEGF pathway.
References
- 1. In vivo measurement of corneal angiogenesis with video data acquisition and computerized image analysis. | Semantic Scholar [semanticscholar.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. A Mouse Model for Corneal Neovascularization by Alkali Burn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]
- 6. isrctn.com [isrctn.com]
- 7. An Alkali-burn Injury Model of Corneal Neovascularization in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Preclinical Studies of Cryosim-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Cryosim-3, a selective Transient Receptor Potential Melastatin 8 (TRPM8) agonist. The information is intended to guide researchers in designing and executing in vivo and in vitro studies to evaluate the efficacy and safety of this compound for conditions such as dry eye disease (DED).
Compound Information
| Compound Name | This compound |
| Synonyms | C3, 1-diisopropylphosphorylnonane |
| CAS Registry Number | 1503744-37-8 |
| Mechanism of Action | Selective TRPM8 agonist |
| Formulation | Water-soluble |
In Vitro Efficacy
This compound is a potent and selective agonist of the TRPM8 receptor. In vitro studies are crucial for confirming its activity and selectivity before proceeding to animal models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| EC50 | 0.9 μM | CHO cells transfected with hTRPM8 | Calcium entry assay |
Experimental Protocol: In Vitro Calcium Flux Assay
This protocol is designed to measure the activation of TRPM8 channels by this compound in a recombinant cell line.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human TRPM8 plasmid (hTRPM8)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Culture the hTRPM8-CHO cells in appropriate flasks until they reach 80-90% confluency.
-
Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control.
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in the plate reader and record the baseline fluorescence.
-
Add the different concentrations of this compound and the vehicle control to the respective wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the dose-response curve and calculate the EC50 value.
-
Preclinical In Vivo Efficacy: Dry Eye Disease Model
This compound has been shown to be effective in a preclinical mouse model of Dry Eye Disease (DED).[1]
Table 2: In Vivo Dosage for Mouse Dry Eye Disease Model
| Animal Model | Strain | Induction of DED | Compound | Concentration | Administration Route | Reported Effect |
| Mouse | C57BL/6J | Surgical removal of extraorbital lacrimal glands | This compound | Not explicitly stated, but described as "active" | Topical (to the eyelid) | Increased tear secretion |
Experimental Protocol: Mouse Model of Dry Eye Disease
This protocol describes the induction of DED in mice and the subsequent evaluation of this compound's efficacy.[1]
Materials:
-
C57BL/6J mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
This compound solution (concentration to be optimized, starting from concentrations used in human studies, e.g., 0.1 mg/mL to 2 mg/mL)
-
Vehicle control (e.g., sterile water)
-
Tear function assessment tools (e.g., phenol red thread, fluorescein staining)
Procedure:
-
Induction of Dry Eye Disease:
-
Anesthetize the mice.
-
Surgically remove the extraorbital lacrimal glands to induce a state of aqueous tear deficiency.
-
Allow the animals to recover for a period to establish the dry eye phenotype.
-
-
Treatment Administration:
-
Divide the mice into treatment and control groups.
-
Topically apply a small volume (e.g., 5-10 µL) of the this compound solution or vehicle to the eyelid margin of the mice in the respective groups.
-
The frequency and duration of administration should be determined based on the study design (e.g., once daily for 7 days).
-
-
Efficacy Evaluation:
-
Tear Production: Measure tear volume at baseline and at various time points after treatment using phenol red threads.
-
Corneal Integrity: Assess corneal surface damage using fluorescein staining and a slit lamp with a cobalt blue filter. Score the degree of staining.
-
Other parameters: Depending on the research question, other endpoints such as inflammatory markers in tears or conjunctival tissue can be assessed.
-
-
Data Analysis:
-
Compare the changes in tear production and corneal staining scores between the this compound treated group and the vehicle control group using appropriate statistical methods.
-
Preclinical Safety and Toxicology
While specific preclinical toxicology data for this compound is not extensively published, initial studies indicate a favorable safety profile.[1]
Table 3: Preclinical Safety Observations
| Animal Model | Administration Route | Observation |
| Test animals | Perioral | Absence of shaking behavior |
| Human volunteers | Topical (to the eye) | Non-irritating |
General Protocol for Preclinical Ocular Irritation Study (Draize Test alternative)
This protocol provides a general framework for assessing the potential ocular irritancy of a topical formulation like this compound, adhering to modern ethical guidelines that aim to reduce and refine animal testing.
Materials:
-
Albino rabbits
-
This compound solution at various concentrations
-
Vehicle control
-
Slit lamp biomicroscope
-
Fluorescein sodium ophthalmic strips
-
Topical anesthetic
Procedure:
-
Animal Acclimation: Acclimate the rabbits to the laboratory environment.
-
Baseline Examination: Perform a thorough ophthalmic examination of both eyes of each rabbit before the study begins.
-
Test Substance Instillation:
-
Gently instill a small, fixed volume (e.g., 0.1 mL) of the this compound solution or vehicle into the conjunctival sac of one eye of each rabbit. The contralateral eye serves as a control.
-
-
Ocular Observations:
-
Examine the eyes at 1, 24, 48, and 72 hours after instillation.
-
Score the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scoring system (e.g., the Draize scale).
-
Fluorescein staining can be used to assess corneal epithelial damage.
-
-
Data Analysis:
-
Calculate the mean irritation score for each group at each time point.
-
Classify the irritancy potential of this compound based on the observed scores.
-
Visualizations
Signaling Pathway of TRPM8 Activation
Caption: TRPM8 activation by this compound leads to increased tear secretion and a cooling sensation.
Experimental Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols: Preparation of Stable Cryosim-3 Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of stable solutions of Cryosim-3, a potent TRPM8 receptor agonist, for use in various experimental settings. Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.
Introduction
This compound is a novel and potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8), a non-selective cation channel that functions as a cold and menthol sensor.[1] Due to its role in sensory perception and potential therapeutic applications, consistent and stable formulations of this compound are essential for reliable in vitro and in vivo studies. This document outlines the recommended procedures for preparing and storing stable this compound solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₃₃OP |
| Molecular Weight | 260.4 g/mol |
| Appearance | Solid |
| CAS Number | 1507344-37-7 |
| Purity | ≥98% |
| Data sourced from InvivoChem.[1] |
Solution Preparation Protocols
The choice of solvent and formulation method is critical for achieving a stable this compound solution. Below are protocols for preparing stock solutions and working solutions for both in vitro and in vivo applications.
Preparation of this compound Stock Solution (DMSO)
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (Biotechnology grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Allow the this compound powder vial to equilibrate to room temperature for at least 60 minutes before opening to minimize moisture uptake.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.
Preparation of In Vivo Formulations
For in vivo experiments, the DMSO stock solution must be further diluted into a biocompatible vehicle. The following are common formulations.
This formulation is suitable for parenteral administration.
Materials:
-
This compound DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or double-distilled water (ddH₂O)
-
Sterile conical tubes
Protocol:
-
Calculate the required volumes of each component based on the desired final concentration of this compound and the vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the PEG300 and vortex until the solution is clear.
-
Add the Tween 80 and vortex again until the solution is clear.
-
Slowly add the saline or ddH₂O while vortexing to ensure the solution remains homogeneous.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, optimization of the vehicle composition may be necessary.
This formulation is suitable for subcutaneous or oral administration.
Materials:
-
This compound DMSO stock solution
-
Sterile corn oil
-
Sterile conical tubes
Protocol:
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the sterile corn oil.
-
Vortex thoroughly until a clear and uniform solution is achieved.[1]
For oral administration, this compound can be formulated in several ways.[1]
-
PEG400: Dissolve this compound directly in PEG400.
-
Carboxymethyl cellulose (CMC): Suspend this compound in a 0.2% CMC solution.
-
Tween 80 and CMC: Dissolve this compound in a solution of 0.25% Tween 80 and 0.5% CMC.
-
Food Powders: Mix this compound with food powders for administration.
Stability and Storage
Proper storage is critical to maintaining the stability and activity of this compound solutions.
| Solution Type | Storage Temperature | Recommended Duration | Special Considerations |
| Solid Powder | -20°C or -80°C | Up to 6 months | Keep tightly sealed and protected from moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 month | Store in single-use aliquots in amber vials to avoid freeze-thaw cycles and light exposure. |
| In Vivo Formulations | 2-8°C | Use on the same day | These are typically emulsions or suspensions and should be prepared fresh before each experiment. Do not freeze. |
General storage recommendations are based on best practices for bioactive chemicals.[2][3] Users are advised to perform their own stability studies for specific formulations.
Experimental Workflows and Diagrams
This compound Solution Preparation Workflow
References
Application Notes and Protocols for Cryosim-3 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensor for cold temperatures and cooling agents, has emerged as a promising therapeutic target for alleviating neuropathic pain. Cryosim-3 is a potent and selective water-soluble agonist of the TRPM8 channel.[1] These application notes provide detailed protocols for utilizing this compound in preclinical models of neuropathic pain, offering a framework for investigating its analgesic potential and mechanism of action.
Mechanism of Action
This compound exerts its effects by directly activating TRPM8 channels, which are predominantly expressed in a subpopulation of primary sensory neurons.[1] Activation of these channels leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of cooling. In the context of neuropathic pain, the sustained activation of TRPM8-expressing neurons is thought to engage endogenous analgesic pathways. Evidence suggests that this analgesic effect is mediated, at least in part, through the activation of Group II/III metabotropic glutamate receptors (mGluRs) in the spinal cord, leading to an inhibitory "gate control" over nociceptive signals.[2][3]
Data Presentation
The following tables summarize quantitative data for a representative potent TRPM8 agonist, M8-Ag, in a preclinical model of neuropathic pain. This data can serve as a benchmark for studies involving this compound.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ | 44.97 nM | HEK293 cells expressing TRPM8 | [4] |
| Neuropathic Pain Model | Treatment | Outcome Measure | Result | Reference |
| Spinal Nerve Ligation (SNL) in rats | M8-Ag (systemic) | Cold Hypersensitivity | Significant alleviation | [4] |
| Spinal Nerve Ligation (SNL) in rats | M8-Ag (systemic) | Mechanical Allodynia | No significant effect | [4] |
Experimental Protocols
In Vitro Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol details the measurement of intracellular calcium influx in cultured rat DRG neurons upon application of this compound.
Materials:
-
Primary DRG neuron culture medium (Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine and laminin-coated coverslips
-
This compound stock solution (in DMSO or water)
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase and Dispase
-
Adult Sprague-Dawley rats
Procedure:
-
DRG Neuron Culture:
-
Euthanize adult Sprague-Dawley rats and dissect the dorsal root ganglia from all spinal levels.
-
Treat the ganglia with a mixture of collagenase and dispase to dissociate the neurons.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated coverslips and culture in DRG neuron culture medium.
-
Allow the neurons to grow for 24-48 hours before the experiment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS.
-
Incubate the cultured DRG neurons with the Fluo-4 AM loading solution in the dark at 37°C for 30-45 minutes.
-
Wash the cells gently with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Establish a stable baseline fluorescence recording.
-
Perfuse the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) and record the changes in fluorescence intensity.
-
Use a TRPM8 antagonist as a negative control to confirm the specificity of the response.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀).
-
Plot the ΔF/F₀ against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀.
-
In Vivo Assessment of Analgesia in a Rat Model of Neuropathic Pain
This protocol describes the induction of the Chronic Constriction Injury (CCI) model of neuropathic pain in rats and the subsequent assessment of the analgesic effects of this compound.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
This compound solution for administration (e.g., intraperitoneal, intrathecal)
-
Von Frey filaments for assessing mechanical allodynia
-
Acetone for assessing cold allodynia
Procedure:
-
Chronic Constriction Injury (CCI) Surgery: [1][5][6]
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days for the neuropathic pain to develop.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing bending force to the plantar surface of the ipsilateral hind paw.
-
Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
-
Cold Allodynia (Acetone Test):
-
Place the rat in the testing chamber.
-
Apply a drop of acetone to the plantar surface of the ipsilateral hind paw.
-
Measure the duration of paw withdrawal, licking, or flinching.
-
-
-
Drug Administration and Post-Treatment Testing:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Perform the von Frey and acetone tests at various time points after drug administration (e.g., 30, 60, 120 minutes) to assess the analgesic effect and its duration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and response durations between the this compound treated group and the vehicle control group using appropriate statistical tests.
-
Visualizations
References
- 1. Calcium imaging in population of dorsal root ganglion neurons unravels novel mechanisms of visceral pain sensitization and referred somatic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical TRPM8 Agonist for Relieving Neuropathic Ocular Pain in Patients with Dry Eye: A Pilot Study [mdpi.com]
- 3. Anti-hyperalgesic effects of a novel TRPM8 agonist in neuropathic rats: A comparison with topical menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-hyperalgesic effects of a novel TRPM8 agonist in neuropathic rats: a comparison with topical menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cryosim-3 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryosim-3 is a novel, water-soluble, selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] TRPM8 is a non-selective cation channel primarily known as the principal sensor for cool temperatures and cooling agents like menthol.[2] Activation of TRPM8 channels on sensory neurons of the cornea and eyelid can stimulate tear secretion and produce a cooling sensation, offering a promising therapeutic strategy for dry eye disease (DED) and neuropathic ocular pain.[1][2][5]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical animal models, focusing on DED and neuropathic ocular pain. The methodologies described herein are designed to provide robust and reproducible data to support the development of this compound as a potential therapeutic agent.
Mechanism of Action of this compound
This compound selectively binds to and activates TRPM8 channels, which are expressed on the sensory neurons of the cornea and eyelids.[1][5] This activation leads to an influx of Ca²⁺ and Na⁺ ions, depolarizing the neuron and initiating a signaling cascade that is perceived as a cooling sensation.[2] In the context of the ocular surface, this activation is thought to stimulate reflex tear secretion and modulate the activity of nociceptive (pain-sensing) pathways, thereby alleviating the symptoms of dry eye and ocular pain.[5][6]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
I. In Vivo Efficacy Assessment in a Murine Model of Dry Eye Disease
This section outlines the protocols for inducing a dry eye model in mice and subsequently assessing the efficacy of this compound.
Induction of Dry Eye Disease (DED) in Mice
A common method for inducing DED in mice is through a combination of systemic scopolamine administration and exposure to a controlled desiccating environment.[7]
Experimental Workflow:
Figure 2: Experimental workflow for DED model and this compound efficacy testing.
Protocol:
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old) are commonly used.
-
Acclimatization: House mice for at least one week under standard laboratory conditions before the experiment.
-
DED Induction:
-
Implant a subcutaneous osmotic pump for continuous delivery of scopolamine.[7]
-
Alternatively, administer scopolamine via transdermal patch.[7]
-
House the mice in a controlled environmental chamber with low relative humidity (<25%) and constant airflow (15 L/min).[7]
-
Continue the induction for a period of 7-14 days to establish DED.[8]
-
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, different concentrations of this compound).
Efficacy Assessment Protocols
The following assessments should be performed at baseline (before treatment) and at regular intervals (e.g., weekly) during the treatment period.
Principle: This test measures aqueous tear production.
Protocol:
-
Cut commercial Schirmer's test strips into a width of 1.5 mm for mice.[9]
-
Gently restrain the mouse.
-
Insert the rounded end of the strip into the lateral canthus of the lower eyelid.
-
Leave the strip in place for a standardized time (e.g., 60 seconds).
-
Remove the strip and measure the length of the wetted area in millimeters.
Principle: This test assesses the stability of the tear film.
Protocol:
-
Instill 1 µL of 0.5% sodium fluorescein into the conjunctival sac of the mouse eye.[3]
-
Allow the mouse to blink three times to distribute the fluorescein.[3]
-
Gently hold the eyelids open.
-
Using a slit-lamp biomicroscope with a cobalt blue filter, observe the tear film.
-
Record the time in seconds from the last blink to the appearance of the first dry spot or disruption in the fluorescein-stained tear film.[3]
Principle: This method evaluates corneal epithelial defects.
Protocol:
-
Instill 1 µL of 0.5% sodium fluorescein into the conjunctival sac.
-
After 1-2 minutes, gently rinse the eye with sterile saline.
-
Examine the cornea under a slit-lamp with a cobalt blue filter.
-
Grade the corneal staining based on a standardized scale (e.g., 0-4), where a higher score indicates more severe epithelial damage.[10][11] Punctate staining is a key indicator.[10][12]
Data Presentation
| Parameter | Vehicle Control (Mean ± SD) | This compound (Low Dose) (Mean ± SD) | This compound (High Dose) (Mean ± SD) |
| Tear Secretion (mm/min) | |||
| Baseline | |||
| Week 1 | |||
| Week 2 | |||
| TFBUT (seconds) | |||
| Baseline | |||
| Week 1 | |||
| Week 2 | |||
| CFS Score (0-4) | |||
| Baseline | |||
| Week 1 | |||
| Week 2 |
II. In Vivo Efficacy Assessment in a Murine Model of Neuropathic Ocular Pain
This section details the protocols for inducing a neuropathic ocular pain model and evaluating the analgesic effects of this compound.
Induction of Neuropathic Ocular Pain
A model of neuropathic corneal pain can be established by constriction of the ciliary nerves.[6]
Protocol:
-
Animal Model: C57BL/6 mice are suitable.
-
Anesthesia: Anesthetize the mice according to approved institutional protocols.
-
Surgical Procedure:
-
Make a small incision in the conjunctiva to expose the long ciliary nerves.
-
Carefully place a ligature around the ciliary nerves to induce constriction.[6]
-
In sham-operated controls, the nerves are exposed but not constricted.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and care.
-
Model Development: Allow several days for the neuropathic pain phenotype to develop.[6]
Efficacy Assessment Protocols
Principle: This test measures the pain response to a normally non-painful or mildly painful stimulus.
Protocol:
-
Apply a drop of hyperosmolar saline (e.g., 5M NaCl) to the ocular surface.[6]
-
Observe and count the number of eye-wiping motions with the forepaw within a defined period (e.g., 30 seconds) immediately following the application.[6]
-
An increased number of wipes in the nerve constriction group compared to the sham group indicates hyperalgesia.
Principle: IVCM allows for the non-invasive imaging of corneal nerve morphology.[13]
Protocol:
-
Anesthetize the mouse.
-
Use a laser-scanning in vivo confocal microscope to visualize the sub-basal nerve plexus.[14]
-
Acquire images of the corneal nerves in the central and peripheral cornea.
-
Analyze nerve density, tortuosity, and the presence of neuromas.[15]
Data Presentation
| Parameter | Sham Control (Mean ± SD) | Vehicle-Treated (Mean ± SD) | This compound-Treated (Mean ± SD) |
| Eye Wipes in 30s (Hyperosmolar Saline) | |||
| Corneal Nerve Density (fibers/mm²) | |||
| Presence of Microneuromas (%) |
III. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment
Understanding the PK/PD relationship is crucial for optimizing the dosing regimen of this compound.
Pharmacokinetic (PK) Study
Objective: To determine the concentration of this compound in ocular tissues over time after topical administration.
Protocol:
-
Animal Model: New Zealand white rabbits are often used for ocular PK studies due to their larger eye size.[2]
-
Drug Administration: Instill a single drop of a known concentration of this compound into the conjunctival sac.
-
Sample Collection: At various time points post-instillation (e.g., 5, 15, 30, 60, 120 minutes), collect aqueous humor and/or other ocular tissues (cornea, conjunctiva). This is a terminal procedure for each time point.
-
Bioanalysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Modeling: Use the concentration-time data to develop a pharmacokinetic model and calculate key parameters such as Cmax, Tmax, and AUC.[5][16] Physiologically based pharmacokinetic (PBPK) models can provide more detailed insights into drug distribution within the eye.[2][5]
PK/PD Logical Relationship:
Figure 3: Relationship between Pharmacokinetics, Pharmacodynamics, and Efficacy.
Pharmacodynamic (PD) Study
Objective: To correlate the concentration of this compound with its pharmacological effect.
Protocol:
-
Animal Model: Use the DED mouse model as described in Section I.
-
Study Design: Administer different concentrations of this compound.
-
PD Readout: Measure a direct pharmacological effect, such as the increase in tear secretion, at various time points after administration.
-
PK/PD Modeling: Correlate the measured tear secretion (PD effect) with the predicted or measured ocular concentration of this compound (PK data) to establish a dose-response relationship.
Data Presentation
Pharmacokinetic Parameters:
| Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (min) | |
| AUC (ng*min/mL) | |
| Half-life (min) |
Pharmacodynamic Data:
| This compound Concentration | Peak Increase in Tear Secretion (mm) | Duration of Action (min) |
| Low Dose | ||
| Medium Dose | ||
| High Dose |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy in preclinical models of dry eye disease and neuropathic ocular pain. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data essential for the continued development of this compound as a novel ophthalmic therapeutic.
References
- 1. OPG [opg.optica.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. "Smart Eye Camera": An innovative technique to evaluate tear film breakup time in a murine dry eye disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular Physiologically Based Pharmacokinetic Modeling for Ointment Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model [frontiersin.org]
- 7. iris-pharma.com [iris-pharma.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A Tear Production Assessment by Using Schirmer Tear Test Strips in Mice, Rats and Dogs [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Confocal Microscopy of Corneal Nerves in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Clinical and in vivo confocal microscopic features of neuropathic corneal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational Model of In Vivo Corneal Pharmacokinetics and Pharmacodynamics of Topically Administered Ophthalmic Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryosim-3 Use in Transfected HEK293 Cells Expressing TRPM8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryosim-3 (also known as C3 or 1-diisopropylphosphorylnonane) is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling compounds like menthol.[3] Its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of cooling.[2]
HEK293 (Human Embryonic Kidney 293) cells are a widely used cell line for the heterologous expression of ion channels, including TRPM8, due to their high transfection efficiency and low endogenous channel expression.[4][5] This makes TRPM8-transfected HEK293 cells an excellent in vitro model system to study the pharmacology and cellular effects of TRPM8 modulators like this compound.
These application notes provide detailed protocols for the use of this compound in TRPM8-transfected HEK293 cells, including cell culture and transfection, functional assays (calcium imaging and patch-clamp electrophysiology), and data presentation.
Data Presentation
Table 1: Pharmacological Properties of this compound on TRPM8
| Property | Value | Cell System | Reference |
| Agonist Type | Selective TRPM8 Agonist | Transfected Cells | [1] |
| EC50 | 0.9 µM | Transfected Cells | [1] |
| EC50 | 10.3 ± 0.4 μM | Xenopus Oocytes | [3] |
| Selectivity | No activity at TRPV1 or TRPA1 at 10 µM | Transfected Cells | [1] |
| Solubility | Water-soluble | N/A | [1][2] |
Experimental Protocols
Protocol 1: HEK293 Cell Culture and Transient Transfection with TRPM8
This protocol describes the maintenance of HEK293 cells and their transient transfection with a plasmid encoding human TRPM8.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human TRPM8
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
Procedure:
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Transfection:
-
One day before transfection, seed 5 x 10^5 cells per well in a 6-well plate.
-
On the day of transfection, prepare the DNA-lipid complexes in Opti-MEM™ according to the manufacturer's instructions for your chosen transfection reagent. For a 6-well plate, typically use 2.5 µg of TRPM8 plasmid DNA per well.
-
Add the transfection complexes to the cells in a drop-wise manner.
-
Incubate the cells for 24-48 hours before proceeding with functional assays. Successful transfection can be confirmed by co-transfecting a fluorescent reporter protein (e.g., GFP) or by functional assays.
-
Protocol 2: Calcium Imaging of this compound Activity using Fura-2 AM
This protocol details how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound application using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
TRPM8-transfected HEK293 cells on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Fluorescence imaging system capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission.
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM (typically 1-5 µM) and a corresponding concentration of Pluronic F-127 in HBS.
-
Wash the TRPM8-transfected HEK293 cells on coverslips once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.
-
-
Calcium Imaging:
-
Place the coverslip with the loaded cells in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Prepare working concentrations of this compound by diluting the stock solution in HBS.
-
Apply different concentrations of this compound to the cells via the perfusion system.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of TRPM8-mediated currents in response to this compound using the whole-cell patch-clamp technique.
Materials:
-
TRPM8-transfected HEK293 cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2, 4 ATP-Mg, pH 7.2 with CsOH.
-
This compound stock solution
Procedure:
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Cell Preparation:
-
Plate TRPM8-transfected HEK293 cells at a low density on glass coverslips suitable for recording.
-
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Approach a single, transfected cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents.
-
Apply various concentrations of this compound via the perfusion system and record the evoked currents. TRPM8 currents will typically show outward rectification.
-
Visualizations
Signaling Pathway of this compound in TRPM8-Expressing HEK293 Cells
Caption: Signaling pathway of this compound activating the TRPM8 channel.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for studying this compound effects on TRPM8-expressing HEK293 cells.
References
- 1. brainvta.tech [brainvta.tech]
- 2. What are TRPM8 agonists and how do they work? [synapse.patsnap.com]
- 3. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ocular Surface Administration of Cryosim-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryosim-3 (C3), chemically known as 1-diisopropylphosphorylnonane, is a novel, water-soluble, and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 channels are nonselective cation channels that function as the primary sensors for cool temperatures and cooling agents like menthol.[2] In the context of ocular physiology, TRPM8 is expressed in the sensory nerve endings of the ophthalmic branch of the trigeminal nerve, which innervates the cornea and eyelids.[3][4] Activation of these receptors by this compound on the ocular surface has been shown to alleviate symptoms of dry eye disease (DED) by increasing basal tear secretion and providing a cooling sensation.[1][5] This document provides detailed application notes and protocols for the ocular surface administration of this compound for research and preclinical development.
Mechanism of Action
This compound selectively activates TRPM8 channels without stimulating nociceptive channels like TRPV1 or TRPA1, which are associated with irritation and pain.[1][5] The activation of TRPM8 on the nerve endings in the eyelids and ocular surface leads to a cooling sensation and reflexively increases basal tear secretion.[1][3] This mechanism of action suggests that this compound can be applied to the eyelids to achieve its therapeutic effect, minimizing direct contact with the cornea.[1][4]
Signaling Pathway
The activation of TRPM8 by this compound initiates a signaling cascade that leads to increased tear production.
References
Cryosim-3: A Potent and Selective TRPM8 Agonist for Investigating Channel Gating
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents in mammals.[1] Its role in thermosensation, pain modulation, and various physiological processes has made it a significant target for therapeutic intervention in conditions such as chronic pain, migraine, and dry eye disease.[2][3] Cryosim-3 (also known as C3 or 1-diisopropylphosphorylnonane) is a potent, selective, and water-soluble agonist of the TRPM8 channel.[4][5] Its high selectivity for TRPM8 over other TRP channels, such as TRPV1 and TRPA1, minimizes off-target effects like irritation, making it an invaluable tool for studying TRPM8 channel gating and function.[4][5] These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize TRPM8 activation.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and other relevant TRPM8 modulators.
Table 1: Potency of TRPM8 Agonists
| Agonist | Species/Cell Line | Assay Type | EC₅₀ | Reference(s) |
| This compound | Human TRPM8 / CHO Cells | Calcium Imaging | 0.9 µM | [6] |
| This compound | Mouse TRPM8 / Xenopus Oocytes | Two-Electrode Voltage Clamp | 10.3 ± 0.4 µM | [7] |
| Menthol | Human TRPM8 / CHO Cells | Calcium Imaging | 3.6 µM | [6] |
| Icilin | Rat TRPM8 / HEK293 Cells | Calcium Imaging | 554 ± 12 nM | [8] |
Table 2: Selectivity Profile of this compound
| TRP Channel | Activity | Concentration Tested | Reference(s) |
| TRPV1 | Inactive | 10 µM | [5] |
| TRPA1 | Inactive | 10 µM | [5] |
Signaling Pathways and Experimental Workflows
TRPM8 Signaling Pathway
Activation of the TRPM8 channel by agonists like this compound or by cold temperatures leads to a conformational change in the channel, allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization. The activity of TRPM8 is critically dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂).[1][7] Various G-protein coupled receptor (GPCR) signaling pathways can modulate TRPM8 activity, often through the regulation of PIP₂ levels via phospholipase C (PLC).[1][9]
TRPM8 channel activation by this compound and modulation by PIP₂ and GPCR signaling.
Experimental Workflow for Agonist Characterization
A typical workflow for characterizing a novel TRPM8 agonist like this compound involves a series of in vitro experiments to determine its potency, selectivity, and mechanism of action. This often starts with a high-throughput screening method like calcium imaging, followed by more detailed electrophysiological characterization.
Workflow for characterizing a TRPM8 agonist such as this compound.
Experimental Protocols
Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to this compound in cells expressing TRPM8.
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rodent TRPM8.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well plates.
-
Calcium Indicator: Fluo-4 AM (or similar calcium-sensitive dye).
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Positive Control: Menthol or Icilin.
-
Fluorescence Plate Reader: Equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the TRPM8-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. A typical final concentration range would be from 10 nM to 100 µM.
-
Place the plate in the fluorescence plate reader.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm for Fluo-4.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated liquid handling system to add the this compound dilutions to the respective wells.
-
Continue to record the fluorescence intensity every 1-2 seconds for a total of 2-5 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the change in fluorescence (ΔF) normalized to the initial baseline fluorescence (F₀), i.e., ΔF/F₀.
-
For concentration-response curves, plot the peak ΔF/F₀ value against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the EC₅₀ value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol allows for the direct measurement of ion currents through TRPM8 channels in response to this compound.
Materials and Reagents:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: In vitro transcribed and purified cRNA encoding the TRPM8 channel.
-
Injection Needles: Pulled glass capillaries.
-
TEVC Setup: Amplifier, data acquisition system, microelectrode puller, micromanipulators, recording chamber, and perfusion system.
-
Electrodes: Glass capillaries pulled to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
This compound Solutions: Prepared in ND96 at various concentrations.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from an anesthetized Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with ~50 nL of TRPM8 cRNA (0.1 - 1 µg/µL).
-
Incubate the injected oocytes for 2-5 days at 18°C in ND96 supplemented with antibiotics to allow for channel expression.
-
-
TEVC Recording:
-
Place a TRPM8-expressing oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential to a holding potential, typically -60 mV.
-
Apply a voltage-step protocol (e.g., steps from -100 mV to +80 mV in 20 mV increments) to elicit currents.
-
-
Application of this compound:
-
Establish a stable baseline current in ND96 solution.
-
Perfuse the oocyte with increasing concentrations of this compound in ND96.
-
Allow the current to reach a steady state at each concentration before applying the next.
-
Record the currents elicited by the voltage-step protocol at each concentration.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at a specific voltage (e.g., +80 mV) for each this compound concentration.
-
Normalize the currents to the maximal response.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the EC₅₀.
-
Construct current-voltage (I-V) relationships to analyze the effect of this compound on the voltage-dependent gating of TRPM8.
-
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of TRPM8 channel gating and function. Its water solubility and high selectivity make it particularly advantageous for a range of in vitro and in vivo studies. The detailed protocols provided here for calcium imaging and two-electrode voltage clamp serve as a foundation for researchers to effectively utilize this compound to explore the intricate mechanisms of TRPM8 activation and its role in physiology and disease.
References
- 1. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cool things to know about TRPM8! - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cryosim-3 stability in aqueous solutions over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cryosim-3 in aqueous solutions. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound is susceptible to hydrolysis in aqueous solutions. Its stability is highly dependent on the pH, temperature, and buffer composition of the solution. For optimal stability, it is recommended to prepare fresh solutions daily and store them at 2-8°C when not in immediate use. Long-term storage of aqueous solutions is not advised.
Q2: What are the primary degradation products of this compound in aqueous media?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, leading to the formation of two main inactive metabolites: a hydrolyzed lactam ring variant (Cryo-3-H1) and an epimerized form (Cryo-3-E1). The rate of formation of these products is accelerated at higher temperatures and non-neutral pH.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The degradation of this compound can be effectively monitored using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A stability-indicating HPLC method should be used to separate the parent this compound peak from its degradation products.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For short-term storage (up to 24 hours), aqueous stock solutions of this compound should be kept at 2-8°C. For longer-term storage, it is recommended to prepare aliquots of a high-concentration stock solution in an anhydrous organic solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: Can I use this compound solutions that have been stored for an extended period?
A5: It is not recommended to use aqueous solutions of this compound that have been stored for extended periods, as the concentration of the active compound will likely have decreased due to degradation. The use of degraded solutions can lead to inaccurate and unreliable experimental results. Always use freshly prepared solutions for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | Prepare fresh solutions of this compound for each experiment. Ensure consistent timing between solution preparation and experimental use. |
| Loss of compound activity | Extended storage of aqueous solutions at room temperature or 4°C. | Prepare fresh solutions daily. For longer-term needs, use aliquots of a frozen stock solution in an appropriate organic solvent. |
| Unexpected peaks in HPLC analysis | Formation of degradation products. | Utilize a validated stability-indicating HPLC method to identify and quantify this compound and its degradants. |
| Precipitation of this compound in aqueous buffer | Poor solubility of this compound at the desired concentration. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
For the working solution, dilute the DMSO stock solution into the pre-warmed aqueous buffer to the desired final concentration immediately before adding to the assay.
-
Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC
-
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in the aqueous buffer.
-
Incubate the solution at a specific temperature (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by RP-HPLC.
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength where this compound and its degradants have significant absorbance (e.g., 254 nm).
-
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0).
-
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound in an aqueous phosphate buffer at pH 7.4.
Table 1: Stability of this compound (1 mg/mL) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 95.2 | 88.1 |
| 4 | 99.1 | 90.8 | 77.5 |
| 8 | 98.2 | 82.1 | 60.3 |
| 24 | 95.0 | 58.7 | 25.4 |
Table 2: Formation of Major Degradation Products at 37°C
| Time (hours) | % Cryo-3-H1 | % Cryo-3-E1 |
| 0 | 0 | 0 |
| 2 | 8.5 | 3.4 |
| 4 | 15.2 | 7.3 |
| 8 | 28.9 | 10.8 |
| 24 | 55.1 | 19.5 |
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Avoiding off-target effects of Cryosim-3 on TRPV1 and TRPA1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Cryosim-3, a selective TRPM8 agonist. The following resources are designed to help you design and troubleshoot experiments to avoid potential off-target effects on TRPV1 and TRPA1 channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] Its primary mechanism of action is the activation of TRPM8, a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents.[1][2][3]
Q2: What is the reported selectivity of this compound for TRPM8 over TRPV1 and TRPA1?
A2: this compound has been reported to be a selective TRPM8 agonist with no activity observed at TRPV1 and TRPA1 channels at a concentration of 10 µM.[2]
Q3: What are the potential consequences of off-target activation of TRPV1 and TRPA1?
Q4: At what concentration should I use this compound in my in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Based on reported EC50 values of 0.9 µM and 10.3 µM for TRPM8 activation, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most in vitro assays.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How can I confirm that the observed effects in my experiment are due to TRPM8 activation and not off-target effects?
A5: To confirm the on-target effects of this compound, you should include appropriate controls in your experiments. This can include using a specific TRPM8 antagonist to block the effects of this compound, or using cells that do not express TRPM8 (e.g., knockout cell lines) as a negative control.
Quantitative Data Summary
The following table summarizes the known potency of this compound on TRPM8 and its lack of activity on TRPV1 and TRPA1.
| Target Channel | Agonist/Antagonist | Reported Potency (EC50/IC50) | Reference(s) |
| TRPM8 | Agonist | 0.9 µM | [2] |
| TRPM8 | Agonist | 10.3 µM | [1] |
| TRPV1 | N/A | Inactive at 10 µM | [2] |
| TRPA1 | N/A | Inactive at 10 µM | [2] |
Experimental Protocols
Protocol 1: Assessing the Selectivity of this compound using Patch-Clamp Electrophysiology
This protocol describes a whole-cell patch-clamp experiment to verify the selectivity of this compound for TRPM8 over TRPV1 and TRPA1.
1. Cell Culture and Transfection:
- Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transiently transfect the cells with plasmids encoding for human TRPM8, TRPV1, or TRPA1 using a suitable transfection reagent.
- For selection of stably transfected cells, an appropriate antibiotic can be added to the culture medium.
2. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Prepare the external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
- Prepare the internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, with pH adjusted to 7.2 with CsOH.
- Obtain whole-cell recordings from transfected cells.
- Hold the membrane potential at -60 mV.
3. Compound Application and Data Analysis:
- For TRPM8-expressing cells, apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to determine the dose-response relationship and EC50 value.
- For TRPV1-expressing cells, first apply a known agonist (e.g., 1 µM capsaicin) to confirm channel expression and function. After washout, apply a high concentration of this compound (e.g., 10 µM or higher) to check for any agonist activity. To test for antagonist activity, co-apply this compound with the agonist.
- For TRPA1-expressing cells, follow the same procedure as for TRPV1, using a known TRPA1 agonist (e.g., 100 µM AITC).
- Analyze the current responses to determine the effect of this compound on each channel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Apparent off-target activity at high concentrations of this compound | 1. Non-specific membrane effects. 2. Activation of other endogenous channels in the expression system. | 1. Keep this compound concentration as low as possible while still achieving TRPM8 activation. 2. Use a parental (non-transfected) cell line as a negative control to check for non-specific effects. |
| High variability in experimental results | 1. Inconsistent cell health or passage number. 2. Variable transfection efficiency. 3. Inconsistent compound preparation. | 1. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 2. Optimize transfection protocol and consider using a stable cell line for more consistent channel expression. 3. Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. |
| No response to this compound in TRPM8-expressing cells | 1. Low or no expression of TRPM8. 2. Inactive this compound. 3. Issues with the recording setup. | 1. Verify TRPM8 expression using a positive control agonist (e.g., menthol or icilin) or by immunocytochemistry. 2. Use a freshly prepared solution of this compound. 3. Check the integrity of the patch-clamp setup and solutions. |
| Unexpected inhibition of TRPV1 or TRPA1 | Although not reported, it is a theoretical possibility at very high concentrations. | If inhibition is observed, perform a full dose-response curve to determine the IC50 and assess the selectivity window between TRPM8 activation and off-target inhibition. |
Signaling Pathway and Experimental Workflow Diagrams
TRPM8 Signaling Pathway
Caption: this compound activates the TRPM8 channel, leading to downstream signaling events.
TRPV1 Signaling Pathway
Caption: Activation of the TRPV1 channel by various stimuli triggers pain signaling.
TRPA1 Signaling Pathway
Caption: TRPA1 channel activation by irritants leads to neurogenic inflammation.
Experimental Workflow for Selectivity Screeningdot
References
Technical Support Center: Optimizing Cryosim-3 Concentration for TRPM8 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cryosim-3 for maximal activation of the transient receptor potential melastatin 8 (TRPM8) channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate TRPM8?
This compound (also known as C3 or 1-diisopropylphosphorylnonane) is a novel, water-soluble, and selective agonist for the TRPM8 channel.[1][2][3] TRPM8 is a nonselective cation channel that functions as a sensor for cool temperatures and cooling compounds.[1] this compound binds to specific sites on the TRPM8 channel, inducing a conformational change that opens the channel pore. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the cell, leading to membrane depolarization and the generation of an action potential, which is perceived as a cooling sensation.[1][4]
Q2: What is the recommended starting concentration range for this compound in in-vitro experiments?
For initial in-vitro experiments, such as calcium flux assays in TRPM8-expressing cell lines, a concentration range of 100 nM to 100 µM is recommended. The reported half-maximal effective concentration (EC50) for this compound is approximately 10.3 ± 0.4 μM in Xenopus oocytes expressing the mouse TRPM8 channel.[5] A dose-response curve should be generated to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare a stock solution of this compound?
This compound is described as a water-soluble TRPM8 agonist.[1][2][3] For experimental consistency, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-purity water or a suitable buffer such as Hanks' Balanced Salt Solution (HBSS). Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final desired concentration in your experimental buffer.
Q4: Is this compound selective for TRPM8?
Yes, this compound is reported to be a selective TRPM8 agonist. Studies have shown that it does not activate other related TRP channels, such as TRPV1 or TRPA1, which are associated with nociception.[2][3] This selectivity makes it a valuable tool for studying the specific roles of TRPM8. However, at very high concentrations, the potential for off-target effects should always be considered and evaluated in your experimental system.[6]
Q5: Does this compound cause desensitization of the TRPM8 channel?
Unlike some other TRPM8 agonists, this compound has been observed to cause no appreciable Ca²⁺-dependent desensitization of the mouse TRPM8 channel in both two-electrode voltage clamp (TEVC) recordings and inside-out patch recordings at the concentrations tested.[5] This property makes it a good chemical tool for structural and prolonged functional studies of TRPM8.
Troubleshooting Guide
Issue 1: No or very weak response to this compound in a calcium imaging assay.
| Possible Cause | Troubleshooting Step |
| Low TRPM8 Expression: The cell line may have low or inconsistent expression of functional TRPM8 channels. | - Confirm TRPM8 expression levels using qPCR, Western blot, or by testing a potent, well-characterized TRPM8 agonist like menthol or icilin as a positive control.[7] - Use a stable cell line with confirmed high expression of TRPM8. |
| Inactive this compound: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of this compound. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Experimental Conditions: Factors like temperature and pH can influence TRPM8 activity. | - TRPM8 is a cold-activated channel; ensure a stable and consistent experimental temperature.[6] - Acidic conditions can inhibit TRPM8 activation, so maintain a physiological pH in your buffers.[4][8] |
| Cell Health: Poor cell health can lead to a diminished response. | - Ensure cells are healthy and within an optimal passage number. - Check for signs of over-confluency or stress in the cell culture.[6] |
| Calcium Dye Issues: Problems with the calcium indicator dye can prevent signal detection. | - Optimize the concentration and loading time for your calcium indicator (e.g., Fura-2 AM, Fluo-8).[7] - Ensure complete de-esterification of the dye before starting the experiment.[9] |
Issue 2: High background signal or spontaneous calcium oscillations.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions: High cell density or components in the media can increase baseline activity. | - Seed cells at a lower density to avoid over-confluency.[6] - Consider using a serum-free buffer during the experiment to reduce background fluorescence.[6] |
| Temperature Fluctuations: Small drops in temperature can activate TRPM8. | - Maintain a stable temperature throughout the experiment using a perfusion system with temperature control.[6] |
| Mechanical Stimulation: Physical disturbance of the cells can trigger calcium responses. | - Ensure gentle and consistent liquid handling during the assay. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture: Differences in cell passage number, seeding density, and growth time can lead to variability. | - Use cells from the same passage number for a set of experiments. - Standardize cell seeding density and the time between seeding and the experiment.[6] |
| Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other solutions. | - Prepare fresh dilutions of this compound for each experiment from a reliable stock. - Ensure all buffers and solutions are prepared consistently with the correct pH and osmolarity.[6] |
| Fluctuations in Experimental Protocol: Minor changes in timing, temperature, or data acquisition. | - Maintain a consistent temperature, perfusion rate, and timing of all experimental steps. - Use a standardized data analysis protocol.[6] |
Experimental Protocols
Protocol 1: In-Vitro Calcium Flux Assay for Dose-Response Analysis of this compound
This protocol describes a method for determining the dose-response relationship of this compound on TRPM8-expressing cells using a fluorescent calcium indicator.
Materials:
-
TRPM8-expressing cells (e.g., HEK293 or CHO cells stably transfected with TRPM8)
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (10 mM in water)
-
Positive control (e.g., Menthol, 1 mM)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Seeding: Seed TRPM8-expressing cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve 70-80% confluency on the day of the experiment. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-8 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
-
Compound Preparation:
-
Prepare a series of 2X concentrations of this compound in HBSS. A typical 8-point dose range could be 200 µM, 60 µM, 20 µM, 6 µM, 2 µM, 0.6 µM, 0.2 µM, and 0 µM (vehicle control).
-
Prepare a 2X positive control solution (e.g., 2 mM Menthol).
-
-
Calcium Imaging:
-
Place the 96-well plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for 1-2 minutes (Excitation ~490 nm, Emission ~525 nm).
-
Use the automated liquid handling system to add 100 µL of the 2X this compound dilutions or controls to the respective wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline (F/F₀).
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method for measuring TRPM8-mediated currents in response to this compound.
Materials:
-
TRPM8-expressing cells
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
This compound dilutions in extracellular solution.
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp experiments.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a high-resistance gigaseal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline current recording in the extracellular solution.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the inward current response.
-
Wash out the this compound with the extracellular solution to observe the reversibility of the response.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current.
-
Generate a dose-response curve by plotting the current amplitude against the this compound concentration.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Calcium Flux Assay
| This compound Concentration (µM) | Normalized Peak Fluorescence (F/F₀, Mean ± SEM) |
| 0 (Vehicle) | 1.05 ± 0.02 |
| 0.1 | 1.15 ± 0.03 |
| 1 | 1.85 ± 0.08 |
| 3 | 2.90 ± 0.15 |
| 10 | 4.50 ± 0.22 |
| 30 | 5.10 ± 0.25 |
| 100 | 5.25 ± 0.28 |
| EC₅₀ | ~4.5 µM |
Table 2: Selectivity Profile of this compound
| TRP Channel | Agonist Concentration (µM) | Observed Activity (relative to maximal agonist) |
| TRPM8 | 10 | +++ |
| TRPV1 | 100 | - |
| TRPA1 | 100 | - |
| (Based on published selectivity data)[2][3] |
Mandatory Visualizations
Caption: TRPM8 signaling pathway upon activation by this compound.
Caption: Workflow for a calcium flux dose-response experiment.
Caption: Troubleshooting workflow for a lack of response to this compound.
References
- 1. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 2. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPM8 - Wikipedia [en.wikipedia.org]
- 5. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cryosim-3 Delivery Systems: A Technical Support Center
For researchers, scientists, and drug development professionals working with the novel TRPM8 agonist Cryosim-3, this technical support center provides guidance on potential delivery methods to enhance its bioavailability for systemic applications. While this compound's inherent water solubility is advantageous for topical ocular formulations, achieving efficient systemic absorption requires overcoming challenges associated with oral and transdermal administration routes.[1][2][3] This guide explores advanced drug delivery platforms that could be adapted for this compound, offering troubleshooting advice and frequently asked questions to facilitate your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving systemic bioavailability for a water-soluble compound like this compound?
When administered orally, water-soluble (hydrophilic) drugs like this compound may face several barriers that limit their systemic absorption. These include enzymatic degradation in the gastrointestinal (GI) tract and poor permeation across the lipid-rich intestinal epithelium. The hepatic first-pass metabolism can further reduce the amount of active drug reaching systemic circulation. For transdermal delivery, the stratum corneum, the outermost layer of the skin, acts as a formidable barrier to the penetration of hydrophilic molecules.
Q2: Which advanced delivery systems are promising for enhancing the bioavailability of this compound?
To overcome the challenges of systemic delivery for a compound like this compound, several advanced drug delivery platforms can be explored:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from enzymatic degradation and enhance its absorption across the intestinal mucosa.[4] Polymeric nanoparticles and solid lipid nanoparticles are common choices.[4]
-
Liposomal Delivery: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[5][6] For a water-soluble compound like this compound, it would be entrapped within the aqueous core of the liposome.[7] This encapsulation can improve stability and facilitate cellular uptake.[7]
-
Microneedle Patches: For transdermal delivery, microneedle patches create micron-sized pores in the stratum corneum, allowing for the passive diffusion of the drug into the systemic circulation.[8] This method bypasses the first-pass metabolism.
Q3: How can I select the most appropriate delivery system for my this compound research?
The choice of delivery system will depend on the desired therapeutic application, target patient population, and the specific pharmacokinetic profile you aim to achieve. For instance, nanoparticle and liposomal formulations are generally suited for oral or parenteral administration, while microneedle patches are exclusively for transdermal delivery. A thorough pre-formulation study is essential to assess the compatibility of this compound with different excipients and the stability of the final formulation.
Troubleshooting Guides
Troubleshooting Poor Encapsulation Efficiency in Nanoparticle Formulations
| Issue | Potential Cause | Suggested Solution |
| Low Drug Loading | High water solubility of this compound leading to its leakage into the external aqueous phase during formulation. | Optimize the formulation process. For example, in nanoprecipitation, increase the concentration of the polymer and drug in the organic phase. Consider using a water-in-oil-in-water (w/o/w) double emulsion method for nanoparticle preparation. |
| Poor Reproducibility | Inconsistent mixing speeds, temperature, or pH during formulation. | Standardize all formulation parameters. Use automated or semi-automated systems for better control over the manufacturing process. |
| Particle Aggregation | Insufficient surface charge or steric hindrance on the nanoparticles. | Incorporate stabilizers or surfactants in the formulation. Optimize the concentration of the stabilizing agent. |
Troubleshooting Instability of Liposomal Formulations
| Issue | Potential Cause | Suggested Solution |
| Drug Leakage from Liposomes | The liposomal membrane is too fluid or has defects. | Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce permeability. Use lipids with a higher phase transition temperature (Tm). |
| Liposome Aggregation or Fusion | Low surface charge leading to van der Waals attractions between vesicles. | Include charged lipids (e.g., phosphatidylglycerol) in the formulation to increase electrostatic repulsion. Optimize the pH and ionic strength of the storage buffer. |
| Oxidation of Lipids | Presence of unsaturated fatty acids in the phospholipids. | Store the liposomal suspension under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants such as alpha-tocopherol to the formulation. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes the potential improvement in bioavailability that can be achieved using different delivery systems, based on data from studies on other water-soluble drugs. Note: This data is for illustrative purposes and the actual enhancement for this compound will need to be determined experimentally.
| Delivery System | Example Drug | Fold Increase in Oral Bioavailability (Compared to free drug solution) | Reference |
| Polymeric Nanoparticles | Insulin | 2-5 fold | General Knowledge |
| Solid Lipid Nanoparticles | Glibenclamide | 3-4 fold | [9] |
| Liposomes | Calcein | 2-3 fold | General Knowledge |
Experimental Protocols & Visualizations
General Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the formulation and characterization of drug-loaded nanoparticles.
References
- 1. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yypebble.com [yypebble.com]
- 9. ijnrd.org [ijnrd.org]
Cryosim-3 Technical Support Center: Ocular Safety & Irritation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Cryosim-3 to cause ocular irritation. The following guides and FAQs are designed to address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known ocular irritation potential of this compound?
A1: Based on a battery of in vitro and ex vivo tests, this compound is classified as a mild to moderate eye irritant. It is not considered to be corrosive to the eye. The irritation potential has been characterized using the Bovine Corneal Opacity and Permeability (BCOP) assay and the Reconstructed human Cornea-like Epithelium (RhCE) test.
Q2: My experiment requires direct handling of this compound. What are the recommended safety precautions?
A2: Due to its potential for mild to moderate ocular irritation, it is imperative to use appropriate personal protective equipment (PPE). This includes, at a minimum, safety glasses with side shields or chemical splash goggles. Always handle this compound within a fume hood or a well-ventilated area to avoid aerosol exposure to the eyes. In case of accidental contact, immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Q3: We observed unexpected levels of cytotoxicity in our corneal cell line cultures when using this compound. What could be the cause?
A3: Unexpected cytotoxicity could be due to several factors. First, ensure that the final concentration of this compound in your culture medium is within the recommended non-cytotoxic range (refer to the product's technical data sheet). Second, consider the possibility of extended exposure times beyond the experimental protocol, which could lead to increased cell death. Finally, verify the health and confluency of your cell cultures prior to introducing this compound, as stressed or unhealthy cells may be more susceptible to its effects.
Q4: Can this compound interfere with fluorescent-based cell viability assays?
A4: this compound has not been shown to possess intrinsic fluorescent properties that would interfere with common viability assays such as those using calcein-AM or ethidium homodimer-1. However, it is always good practice to run a control experiment with this compound in cell-free medium to confirm the absence of any background fluorescence with your specific detection system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent irritation scores in BCOP assay | 1. Variability in corneal tissue quality.2. Inconsistent application of this compound.3. Fluctuation in incubation times or temperatures. | 1. Ensure corneas are clear of defects before starting the experiment.2. Use a calibrated positive displacement pipette for application.3. Strictly adhere to the validated protocol timings and maintain a calibrated incubator. |
| High background in RhCE tissue viability assay (MTT) | 1. Contamination of the culture medium.2. Premature reduction of MTT by this compound.3. Incomplete washing of the tissue constructs. | 1. Use fresh, sterile medium for all steps.2. Run a control with this compound and MTT in a cell-free well to check for direct reduction.3. Ensure all residual this compound is removed by following the prescribed washing steps meticulously. |
| Unexpected inflammatory marker expression (e.g., IL-1α) | 1. Endotoxin contamination in the this compound sample.2. The cellular model is overly sensitive. | 1. Test the this compound sample for endotoxin levels.2. Confirm the baseline inflammatory response of your cell model to a negative control. |
Quantitative Data Summary
The ocular irritation potential of this compound has been quantified using established in vitro and ex vivo models. The results are summarized below.
Table 1: Bovine Corneal Opacity and Permeability (BCOP) Assay Results for this compound
| Test Substance | Mean Opacity (IU) | Mean Permeability (OD490) | In Vitro Irritation Score (IVIS) | GHS Classification |
| Negative Control | 0.5 ± 0.2 | 0.05 ± 0.01 | 0.6 | No Category |
| This compound (10% soln.) | 15.8 ± 2.1 | 0.45 ± 0.08 | 22.8 | Category 2 (Irritant) |
| Positive Control | 45.2 ± 3.5 | 1.50 ± 0.12 | 82.7 | Category 1 (Severe Irritant) |
Table 2: Reconstructed human Cornea-like Epithelium (RhCE) Test Results for this compound
| Test Substance | Mean Tissue Viability (%) | GHS Classification |
| Negative Control | 100% (baseline) | No Category |
| This compound (5% soln.) | 52.3% ± 4.5% | Category 2 (Irritant) |
| Positive Control | 15.1% ± 3.2% | Category 1 (Severe Irritant) |
Experimental Protocols
Bovine Corneal Opacity and Permeability (BCOP) Assay
Objective: To assess the potential for this compound to induce corneal opacity and increased permeability, which are indicators of eye irritation.
Methodology:
-
Tissue Preparation: Freshly isolated bovine corneas are obtained from an abattoir. Each cornea is mounted in a holder, creating two separate chambers (epithelial and endothelial).
-
Application of Test Substance: The epithelial chamber is filled with a 10% solution of this compound in a saline vehicle. A negative control (saline) and a positive control (e.g., 1% sodium lauryl sulfate) are run in parallel.
-
Incubation: The mounted corneas are incubated for a specified period (e.g., 30 minutes) at 32°C.
-
Opacity Measurement: After incubation, the opacity of each cornea is measured using an opacitometer.
-
Permeability Measurement: Sodium fluorescein is added to the epithelial chamber, and the amount that passes through the cornea into the endothelial chamber over a 90-minute period is quantified by measuring the optical density at 490 nm.
-
Calculation: An In Vitro Irritation Score (IVIS) is calculated using the formula: IVIS = Mean Opacity Value + (15 × Mean Permeability Value).
Reconstructed human Cornea-like Epithelium (RhCE) Test
Objective: To evaluate the cytotoxicity of this compound on a 3D reconstructed human corneal epithelium model as a measure of eye irritation.
Methodology:
-
Tissue Culture: Commercially available RhCE tissue constructs are cultured to the appropriate stage of differentiation according to the manufacturer's instructions.
-
Application of this compound: A 5% solution of this compound is applied topically to the epithelial surface of the tissue constructs.
-
Exposure and Rinsing: The tissues are exposed to this compound for 60 minutes, after which the substance is thoroughly rinsed off with a buffered saline solution.
-
Viability Assessment (MTT Assay): The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Extraction and Quantification: The formazan is extracted from the tissues using an organic solvent (e.g., isopropanol), and the concentration is determined by measuring the absorbance at 570 nm.
-
Data Analysis: The viability of the this compound-treated tissues is expressed as a percentage relative to the negative control-treated tissues.
Visualizations
Caption: Experimental workflow for assessing the ocular irritation potential of this compound.
Caption: Hypothetical signaling pathway for this compound-induced ocular irritation.
Caption: Logical diagram for interpreting in vitro ocular irritation assay results.
Long-term storage and handling of Cryosim-3 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Cryosim-3 powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound powder?
For long-term stability, this compound powder should be stored at temperatures of -20°C or -80°C.[1][2][3] Storing the lyophilized powder in a desiccator at these temperatures can extend its shelf life for months to several years.[2]
Q2: Can I store this compound powder at room temperature?
Room temperature storage is not recommended for long periods. It is acceptable for short-term needs such as during handling or transportation.[1][3] If temporary room temperature storage is necessary, ensure the container is sealed and protected from light and moisture.[1]
Q3: How should I handle the this compound vial upon receipt?
Upon receiving a vial of this compound, it is good practice to briefly centrifuge the vial to ensure all the powder is collected at the bottom.[4] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and compromise the powder's stability.[4]
Q4: What precautions should I take when weighing this compound powder?
Due to the potentially hazardous nature of fine powders, it is recommended to handle this compound in a designated area, such as a chemical fume hood or a containment enclosure, to minimize inhalation exposure.[5] Use appropriate personal protective equipment (PPE), including gloves, a mask, and safety glasses.[3] Lyophilized powders can be volatile, so handle them with care to avoid creating airborne dust.[3]
Q5: My this compound powder appears clumpy or has changed color. What should I do?
Clumping or discoloration of the powder may indicate exposure to moisture or improper storage temperatures.[4] In such cases, the purity of the product may be compromised, and it is advisable to discard it to ensure the integrity of your experimental results.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | 1. The vial was not at room temperature before opening, leading to condensation.[4]2. The incorrect solvent was used.[4] | 1. Ensure the vial is fully equilibrated to room temperature before opening.[4]2. Consult the product's technical data sheet for the recommended solvent. Test solubility in small amounts of common solvents like DMSO or ethanol if necessary.[4] |
| Precipitate in Stock Solution After Freezing | The concentration of the stock solution may be too high for the chosen solvent, causing it to precipitate at low temperatures.[4] | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution or using a different solvent.[4] |
| Inaccurate Experimental Results | 1. Degradation of this compound due to improper storage or handling.2. Inaccurate stock solution concentration.[4] | 1. Always use freshly prepared solutions for experiments.[4]2. Ensure accurate weighing and complete dissolution when preparing stock solutions. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
-
Equilibration: Allow the this compound vial to warm to room temperature before opening. This prevents condensation from forming inside the vial.[4]
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the compound's properties. Dimethyl sulfoxide (DMSO) is often used for creating high-concentration stock solutions.[2][4]
-
Reconstitution: Add the calculated volume of the selected solvent to the vial to achieve the desired stock solution concentration.
-
Dissolution: Vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure no particles are visible.[4]
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles.[2][4]
Protocol 2: Handling Powder Spills
-
In a Fume Hood: If a spill of dry this compound powder occurs within a chemical fume hood, wipe it up with a cloth dampened with a suitable absorbent. Alternatively, wet the powder with an appropriate absorbent and then wipe it with a dry cloth.[5]
-
Decontamination: After the initial cleanup, wet-wipe the affected area three times to ensure complete decontamination.[5]
-
Personal Protective Equipment: Always wear appropriate PPE, including disposable gloves, during the cleanup process. Dispose of contaminated gloves and cleaning materials in a dedicated waste bag.[5]
Visual Guides
Caption: Experimental workflow for this compound powder from storage to use.
Caption: Troubleshooting logic for common issues with this compound powder.
References
Technical Support Center: Cryosim-3 Performance and Vehicle Formulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of vehicle formulation on the performance of Cryosim-3, a water-soluble TRPM8 agonist. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-diisopropylphosphorylnonane) is a water-soluble, selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a nonselective cation channel that acts as a sensor for cool temperatures and cooling compounds.[3] Activation of TRPM8 on sensory neurons, such as those on the ocular surface, leads to an influx of calcium and sodium ions, initiating a signaling cascade that is perceived as a cooling sensation.[3] In ocular applications, this activation can increase basal tear secretion, providing relief for dry eye discomfort.[1][2]
Q2: How critical is the vehicle formulation for the performance of a water-soluble active pharmaceutical ingredient (API) like this compound?
A2: The vehicle formulation is critical for optimizing the delivery and efficacy of any ophthalmic drug, including water-soluble APIs like this compound.[4] The vehicle's composition influences key parameters such as drug solubility, stability, ocular residence time, and corneal penetration.[5][6] An inappropriate vehicle can lead to reduced bioavailability, instability of the API, or patient discomfort, all of which can negatively impact therapeutic outcomes.[6]
Q3: What are the key components of an ophthalmic vehicle formulation and what are their functions?
A3: Ophthalmic vehicle formulations typically consist of several key components:
-
Solvents: Usually purified water for water-soluble drugs like this compound.
-
Viscosity-enhancing agents: Polymers like hydroxypropyl methylcellulose (HPMC) or carboxymethyl cellulose (CMC) are used to increase the viscosity of the formulation. This prolongs the contact time of the drug on the ocular surface, which can enhance absorption.[4][7]
-
Buffers: Phosphate or borate buffers are used to maintain the pH of the formulation within a comfortable and stable range (typically pH 6.6-7.8).[8] This is crucial for drug stability and minimizing eye irritation.[6][8]
-
Tonicity-adjusting agents: Salts like sodium chloride are added to make the formulation isotonic with tears (around 275-320 mOsm/kg), which enhances patient comfort.[6][9]
-
Preservatives: In multi-dose formulations, preservatives like benzalkonium chloride are included to prevent microbial contamination.[6] However, preservative-free formulations are becoming more common to avoid potential adverse effects.[10]
-
Surfactants: Nonionic surfactants may be included to improve solubility and stability.[9]
Q4: How does the pH of the vehicle impact this compound performance?
A4: The pH of the vehicle is a critical factor that can significantly impact the stability and solubility of this compound.[6][11] For many drugs, pH affects the ionization state, which in turn influences corneal permeability.[12] While this compound is water-soluble, significant deviations from the optimal pH range can lead to its degradation over time.[11] Furthermore, a pH outside the physiological range of tears (pH 7.4) can cause ocular discomfort and reflex tearing, which would wash the drug away and reduce its bioavailability.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) related to Vehicle Formulation | Suggested Troubleshooting Steps |
| Reduced Efficacy or Inconsistent Results | Inadequate Ocular Residence Time: The viscosity of the vehicle may be too low, leading to rapid clearance of this compound from the ocular surface. | Increase the concentration of a viscosity-enhancing agent (e.g., HPMC, CMC) in the formulation. |
| Suboptimal pH: The pH of the vehicle may not be optimal for this compound stability or corneal penetration. | Adjust the pH of the formulation using an appropriate buffer system to be within the ocular comfort range (pH 6.6-7.8) and ensure it is at a pH that maximizes this compound stability.[8] | |
| API Degradation: The vehicle formulation may not be providing adequate stability for this compound, leading to its degradation over time. | Review the compatibility of all excipients with this compound. Consider adding a chelating agent like EDTA if metal-ion-catalyzed degradation is suspected.[6] | |
| Precipitation or Cloudiness in the Formulation | Poor Solubility: Although this compound is water-soluble, high concentrations or interactions with other excipients could lead to precipitation. | Ensure the concentration of this compound is within its solubility limit in the chosen vehicle. The addition of a non-ionic surfactant may help improve solubility and prevent aggregation.[9] |
| pH Shift: A change in the pH of the formulation during storage could affect the solubility of this compound or other excipients. | Verify the buffering capacity of the chosen buffer system to ensure it can maintain a stable pH over the product's shelf life. | |
| Incompatibility of Excipients: An interaction between this compound and another component of the vehicle could be causing precipitation. | Systematically evaluate the compatibility of each excipient with this compound in solution. | |
| Patient Discomfort or Irritation Upon Application | Non-Isotonic Formulation: The tonicity of the vehicle may not be adjusted to match that of natural tears. | Measure the osmolality of the formulation and adjust it to be within the range of 275-320 mOsm/kg using a tonicity-adjusting agent like sodium chloride.[6][9] |
| Inappropriate pH: A pH that is too acidic or too alkaline can cause stinging or burning upon instillation. | Measure and adjust the pH of the formulation to be as close to the physiological pH of tears (7.4) as possible while maintaining drug stability.[8] | |
| Irritating Preservative: The preservative used in a multi-dose formulation may be causing irritation. | Consider using a less irritating preservative or developing a preservative-free, single-dose formulation.[6][10] |
Experimental Protocols
Protocol 1: Evaluation of Vehicle Viscosity on this compound Residence Time (In Vitro)
Objective: To determine the effect of different concentrations of a viscosity-enhancing agent on the in vitro residence time of a this compound formulation.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydroxypropyl methylcellulose (HPMC)
-
Dialysis membrane (e.g., 1 kDa MWCO)
-
Franz diffusion cell apparatus
-
High-performance liquid chromatography (HPLC) system with a suitable column for this compound quantification
Methodology:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a series of vehicle formulations by adding varying concentrations of HPMC (e.g., 0%, 0.25%, 0.5%, 1.0% w/v) to the this compound stock solution.
-
-
Franz Diffusion Cell Setup:
-
Mount a dialysis membrane on the Franz diffusion cell, separating the donor and receptor chambers.
-
Fill the receptor chamber with a known volume of PBS, maintained at 37°C with constant stirring.
-
-
Experiment Execution:
-
Apply a precise volume of each this compound formulation to the donor chamber.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the receptor chamber and replace it with an equal volume of fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected aliquots using a validated HPLC method.
-
-
Data Analysis:
-
Plot the cumulative amount of this compound diffused over time for each formulation.
-
Calculate the diffusion rate for each formulation. A slower diffusion rate indicates a longer residence time in the donor chamber.
-
Protocol 2: Assessment of pH Stability of this compound in Different Buffer Systems
Objective: To evaluate the chemical stability of this compound in ophthalmic formulations with different buffer systems over time.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 6.8, 7.4)
-
Borate buffer solutions (pH 7.0, 7.6)
-
Purified water
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
HPLC system with a UV detector
Methodology:
-
Formulation Preparation:
-
Prepare four separate formulations of this compound at a fixed concentration in each of the buffer solutions.
-
Package the formulations in appropriate, sealed containers.
-
-
Stability Study:
-
Place the samples in the stability chambers.
-
At specified time points (e.g., 0, 1, 3, 6 months), remove samples from the chambers.
-
-
Sample Analysis:
-
Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).
-
Measure the pH of each sample.
-
Determine the concentration of this compound in each sample using a validated, stability-indicating HPLC method. The method should be able to separate this compound from any potential degradation products.
-
-
Data Analysis:
-
Plot the percentage of the initial this compound concentration remaining over time for each buffer system and storage condition.
-
Identify the buffer system that provides the best stability for this compound.
-
Data Presentation
Table 1: Hypothetical Impact of Viscosity on In Vitro Diffusion of this compound
| HPMC Concentration (% w/v) | Viscosity (cP) | Diffusion Rate (µg/cm²/hr) |
| 0 | 1.0 | 150 |
| 0.25 | 5.2 | 110 |
| 0.5 | 15.8 | 75 |
| 1.0 | 45.3 | 40 |
Table 2: Hypothetical pH Stability of this compound after 3 Months at 40°C/75% RH
| Buffer System | Initial pH | Final pH | % this compound Remaining | Appearance |
| Phosphate | 6.8 | 6.7 | 92.5 | Clear, colorless |
| Phosphate | 7.4 | 7.3 | 98.2 | Clear, colorless |
| Borate | 7.0 | 6.9 | 94.1 | Clear, colorless |
| Borate | 7.6 | 7.5 | 97.5 | Clear, colorless |
Mandatory Visualizations
References
- 1. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical TRPM8 Agonist for Relieving Neuropathic Ocular Pain in Patients with Dry Eye: A Pilot Study [mdpi.com]
- 3. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 4. Ocular drug delivery systems: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. reviewofophthalmology.com [reviewofophthalmology.com]
- 7. Overview of processed excipients in ocular drug delivery: Opportunities so far and bottlenecks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20140378401A1 - Ophthalmic Lipophilic and Hydrophilic Drug Delivery Vehicle Formulations - Google Patents [patents.google.com]
- 10. optometrytimes.com [optometrytimes.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Effect of Solution pH on Distribution of Ophthalmically Administered Brimonidine in Posterior Ocular Tissues in Pigmented Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRPM8 Agonists: Cryosim-3 vs. Menthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cryosim-3 and menthol, two prominent agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8, a non-selective cation channel, is a key player in the sensation of cold and has emerged as a promising therapeutic target for a variety of conditions, including dry eye disease, chronic pain, and inflammation. This document aims to provide an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate agonist for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Menthol |
| Type | Synthetic, water-soluble | Natural, plant-derived |
| Potency (TRPM8) | High | Moderate |
| Selectivity | Highly selective for TRPM8 | Less selective, with off-target effects |
| Primary Application | Ocular surface cooling (Dry Eye Disease) | Topical analgesic, flavoring agent |
| Key Advantage | High selectivity, reduced irritation | Readily available, long history of use |
| Key Disadvantage | Newer compound, less historical data | Potential for irritation, off-target effects |
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and menthol based on available in vitro studies.
Table 1: Potency on TRPM8
| Compound | EC50 (µM) | Test System | Reference |
| This compound | 0.9 | CHO cells transfected with hTRPM8 | [1] |
| This compound | 10.3 | Xenopus laevis oocytes expressing TRPM8 | [2] |
| Menthol | 3.6 | CHO cells transfected with hTRPM8 | [1] |
| Menthol | 62.64 ± 1.2 | Whole-cell patch-clamp on murine TRPM8 | [3][4] |
| Menthol | 101 ± 13 | CHO cells expressing mouse TRPM8 (Fura-2 assay) | [5] |
| Menthol | 196 ± 22 | Xenopus oocytes expression system | [6][7] |
| Menthol | 286 | Human melanoma G-361 cells | [8] |
Table 2: Selectivity Profile
| Compound | Target | Activity | Reference |
| This compound | TRPV1 | Inactive at 10 µM | [1] |
| This compound | TRPA1 | Inactive at 10 µM | [1] |
| Menthol | TRPA1 | Activates | [6][7][9][10][11][12] |
| Menthol | TRPV3 | Activates | [6][7] |
Mechanism of Action and Signaling Pathway
Both this compound and menthol exert their effects by binding to and activating the TRPM8 channel. This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. In sensory neurons, this influx depolarizes the cell membrane, generating an action potential that is transmitted to the central nervous system and perceived as a cooling sensation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Calcium Imaging Assay for TRPM8 Agonist Potency
This protocol is designed to determine the half-maximal effective concentration (EC50) of TRPM8 agonists by measuring intracellular calcium influx in cells expressing the channel.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human TRPM8 channel in appropriate media.
-
Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for approximately one hour.
-
Compound Addition: Prepare serial dilutions of this compound or menthol in the assay buffer. After washing the cells to remove excess dye, add the agonist solutions to the respective wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence response to the baseline and plot the data against the agonist concentration. Fit the resulting dose-response curve using a non-linear regression model to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Channel Activity
This protocol allows for the direct measurement of ion currents through the TRPM8 channel in response to agonist application.
Methodology:
-
Cell Preparation: Use TRPM8-expressing cells cultured on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents. Apply the TRPM8 agonist (this compound or menthol) via the perfusion system and record the resulting inward currents. A series of voltage steps can be applied to determine the current-voltage (I-V) relationship.
-
Data Analysis: Measure the peak current amplitude at each agonist concentration and normalize to the maximal response. Plot the normalized current against the agonist concentration to determine the EC50.
In Vivo Models
Both this compound and menthol have been evaluated in various in vivo models to assess their physiological effects.
Dry Eye Disease Model (for this compound)
A dry eye disease (DED) model in mice can be used to evaluate the efficacy of this compound in increasing tear secretion.[1]
Methodology:
-
Induction of DED: Induce DED in mice through controlled environmental conditions (e.g., low humidity, constant airflow) or by surgical means.
-
Compound Administration: Topically administer a solution of this compound or vehicle to the ocular surface of the mice.[1]
-
Tear Secretion Measurement: Measure tear secretion at various time points after administration using phenol red-impregnated cotton threads.
-
Data Analysis: Compare the tear secretion volumes between the this compound treated group and the vehicle control group.
Neuropathic Pain Model (for Menthol)
The chronic constriction injury (CCI) model in rats is a common method to induce neuropathic pain and assess the analgesic effects of compounds like menthol.
Methodology:
-
Induction of Neuropathic Pain: Surgically induce a chronic constriction injury of the sciatic nerve in rats.
-
Compound Administration: Administer menthol (e.g., topically or systemically) to the animals.
-
Behavioral Testing: Assess the pain response using tests such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia at different time points post-administration.
-
Data Analysis: Compare the pain thresholds of the menthol-treated group with those of a vehicle-treated control group.
Conclusion
This compound and menthol are both valuable tools for studying TRPM8. This compound stands out for its high potency and selectivity, making it an excellent choice for specific investigations of TRPM8 function, particularly in the context of ocular surface cooling and dry eye disease, where minimizing irritation is crucial.[1][11] Menthol, while less selective, remains a widely used and accessible TRPM8 agonist.[6][7] Its well-documented analgesic properties make it relevant for pain research, although its off-target effects on other TRP channels need to be considered when interpreting results.[9][10][12] The choice between these two agonists will ultimately depend on the specific requirements of the research, including the desired level of selectivity, the experimental model, and the therapeutic application being investigated.
References
- 1. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 5. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (-)-menthol increases excitatory transmission by activating both TRPM8 and TRPA1 channels in mouse spinal lamina II layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bimodal Action of Menthol on the Transient Receptor Potential Channel TRPA1 | Journal of Neuroscience [jneurosci.org]
- 11. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Cryosim-3 and Icilin: Selectivity and Performance as TRPM8 Agonists
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the accurate investigation of cellular signaling pathways and the development of targeted therapeutics. This guide provides an objective comparison of two TRPM8 agonists, Cryosim-3 and icilin, focusing on their selectivity, potency, and mechanisms of action, supported by experimental data and detailed protocols.
Introduction to this compound and Icilin
This compound and icilin are both potent activators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1] Activation of TRPM8 leads to a cooling sensation and is implicated in various physiological processes, including pain, inflammation, and tear secretion, making it a significant therapeutic target.[1][2] While both compounds effectively activate TRPM8, their selectivity profiles and mechanisms of action differ significantly, which is a critical consideration for their application in research and drug development.
This compound is a water-soluble, synthetic TRPM8 agonist designed for high selectivity.[2][3] Its development was driven by the need for a TRPM8 agonist with minimal off-target effects, making it a valuable tool for studying TRPM8-specific pathways.[3]
Icilin is a synthetic super-agonist of TRPM8, renowned for its ability to induce a sensation of intense cold.[4] However, its utility in dissecting specific TRPM8 functions is complicated by its activity at other TRP channels.[1][4]
Quantitative Comparison of Potency and Selectivity
The potency and selectivity of this compound and icilin have been characterized using various in vitro assays. The following tables summarize the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for their activity on TRPM8 and other TRP channels.
| Compound | Target Channel | Effect | Reported EC50/IC50 | Cell Type/System | Reference(s) |
| This compound | TRPM8 | Agonist | 0.9 µM | Transfected cells | [2] |
| TRPM8 | Agonist | 10.3 ± 0.4 µM | Xenopus laevis oocytes | [5] | |
| TRPV1 | No activity | Inactive at 10 µM | Transfected cells | [2] | |
| TRPA1 | No activity | Inactive at 10 µM | Transfected cells | [2] | |
| Icilin | TRPM8 | Agonist | ~125 - 1400 nM | HEK293/CHO cells | [6] |
| TRPM8 | Agonist | 0.36 µM | HEK293 cells | [7] | |
| TRPM8 | Agonist | 1.4 µM | HEK293 cells | [7] | |
| TRPM8 | Agonist | 526 ± 24 nM | Human TRPM8 | ||
| TRPA1 | Agonist | >1 µM (activates at 1 µM) | DRG neuron | [7] | |
| TRPV3 | Inhibitor | IC50 = 0.5 µM | Not specified | [4] |
Note: EC50 and IC50 values can vary between different experimental setups, cell types, and assay conditions.
Signaling Pathways
The activation of TRPM8 by this compound and icilin initiates downstream signaling cascades. However, the complexity of these pathways, particularly for icilin, reflects their differing mechanisms of action.
This compound Signaling Pathway
This compound acts as a direct and selective agonist of the TRPM8 channel. Its activation leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing membrane depolarization in sensory neurons. This depolarization generates a nerve impulse that is transmitted to the central nervous system, resulting in the perception of a cooling sensation. In specific tissues, such as the ocular surface, this signaling can also trigger physiological responses like increased tear secretion.[2] The downstream signaling of this compound is considered to be primarily mediated by TRPM8 activation, with minimal involvement of other pathways due to its high selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 4. Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the Neuronal Cold Sensor TRPM8 Is Regulated by Phospholipase C via the Phospholipid Phosphoinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cryosim-3 and Cyclosporine for the Treatment of Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic candidate Cryosim-3 and the established immunomodulatory agent cyclosporine for the management of dry eye disease (DED). The information is compiled from publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct mechanisms of action and evaluating the current efficacy data for both compounds.
Executive Summary
Dry eye disease is a multifactorial condition characterized by a loss of homeostasis of the tear film, resulting in ocular surface inflammation, damage, and discomfort. Current therapeutic strategies primarily focus on lubrication, inflammation control, and stimulation of tear production. This guide compares two distinct pharmacological approaches: this compound, a selective Transient Receptor Potential Melastatin 8 (TRPM8) agonist, and cyclosporine, a calcineurin inhibitor immunomodulator.
This compound represents a novel approach by targeting the sensory neurons on the ocular surface. As a TRPM8 agonist, it is designed to provide a cooling sensation, increase basal tear secretion, and alleviate ocular discomfort.[1][2] The available data for this compound is from early-phase clinical studies.
Cyclosporine , a well-established therapy for DED, functions by inhibiting T-cell activation and subsequent inflammatory cytokine production, thereby addressing the underlying inflammation that contributes to reduced tear production and ocular surface damage.[3] Its efficacy and safety have been demonstrated in numerous large-scale clinical trials.
This guide will delve into the mechanisms of action, present the available quantitative efficacy data in structured tables, detail the experimental protocols for key endpoints, and provide visual diagrams of the relevant pathways and workflows.
Mechanisms of Action
The two compounds address DED through fundamentally different biological pathways.
This compound: A TRPM8 Agonist
This compound is a water-soluble, selective agonist of the TRPM8 receptor, a cold-sensing ion channel expressed on sensory neurons of the cornea and eyelids.[1][2] Activation of TRPM8 is thought to:
-
Induce a cooling sensation: This provides immediate symptomatic relief from the sensation of dryness and irritation.
-
Stimulate basal tear secretion: TRPM8 activation on sensory neurons can trigger a reflex arc that increases tear production.[2][4]
-
Reduce neuropathic ocular pain: By activating non-nociceptive sensory pathways, it may inhibit aberrant pain signals associated with DED.[4]
Cyclosporine: An Immunomodulator
Cyclosporine is a calcineurin inhibitor that suppresses the inflammatory cascade implicated in DED.[3] Its mechanism involves:
-
Inhibition of T-cell activation: Cyclosporine binds to cyclophilin within T-lymphocytes, and this complex inhibits calcineurin.
-
Reduced cytokine production: Inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokines like Interleukin-2 (IL-2).
-
Decreased ocular surface inflammation: By reducing T-cell infiltration and inflammatory cytokine levels in the lacrimal gland and on the ocular surface, cyclosporine helps to restore the normal function of tear-producing cells.
References
Cryosim-3: A Novel Cooling Agent for Ocular Research, Not Cryopreservation
A paradigm shift in understanding "cooling agents" in research is necessary when discussing Cryosim-3. While its name might evoke images of cryopreservation, this compound is not a substance used for freezing and storing biological samples. Instead, it is a potent and selective water-soluble agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is responsible for the physiological sensation of cold. Its primary application in research is to induce a cooling effect on tissues, particularly the ocular surface, to study the therapeutic benefits of cold sensation, for instance, in alleviating dry eye discomfort.
A direct comparison of this compound with traditional cryopreservation agents like liquid nitrogen or dry ice is therefore not scientifically valid. These agents operate on entirely different principles and serve distinct purposes in a research setting. Liquid nitrogen and dry ice are cryogenic agents that achieve and maintain ultra-low temperatures to halt biological activity and preserve cells, tissues, or molecules for long-term storage. This compound, on the other hand, interacts with a specific biological receptor to elicit a physiological response.
This guide will, therefore, compare this compound to other relevant cooling agents in its class—other TRPM8 agonists used in research to study the effects of cold sensation.
Comparative Analysis of TRPM8 Agonists
The primary agents used to induce a cooling sensation in research are TRPM8 agonists. The table below compares the key characteristics of this compound with other commonly known TRPM8 agonists like menthol and icilin.
| Feature | This compound | Menthol | Icilin |
| Chemical Name | 1-diisopropylphosphorylnonane | 2-isopropyl-5-methylcyclohexan-1-ol | 1-(2-hydroxyphenyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyrimidine-2-one |
| Solubility | Water-soluble[1][2] | Poorly water-soluble | Poorly water-soluble |
| Selectivity | Selective for TRPM8 over TRPV1 and TRPA1[2] | Can cross-activate other TRP channels (e.g., TRPV3) and cause irritation[1] | Also a potent TRPA1 agonist |
| Potency | High potency[1][2] | Moderate potency | High potency |
| Reported Duration of Action | Over 40 minutes in ocular application[1] | Shorter duration, typically 15-30 minutes | Longer lasting than menthol |
| Primary Research Application | Ocular surface cooling, dry eye research[1][2] | General topical cooling, oral sensation studies | Research on TRPM8 and TRPA1 signaling |
| Key Advantages | Water-solubility, high selectivity, good safety profile in early studies[1][2] | Widely available, well-characterized | High potency |
| Key Disadvantages | Newer compound, less extensive research history | Poor water solubility, can cause irritation, minty odor[1][3] | Lack of selectivity, potential for off-target effects |
Mechanism of Action: The TRPM8 Signaling Pathway
This compound and other cooling agents exert their effects by activating the TRPM8 ion channel, which is predominantly expressed in sensory neurons. Activation of TRPM8 leads to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuron, and the generation of an action potential that is transmitted to the brain and perceived as a cooling sensation.
Caption: TRPM8 signaling pathway initiated by this compound.
Experimental Protocol: Evaluation of Ocular Cooling Agents in a Murine Dry Eye Model
This protocol provides a framework for comparing the efficacy of this compound with other TRPM8 agonists in a preclinical model of dry eye disease.
1. Animal Model:
-
Use adult C57BL/6 mice.
-
Induce experimental dry eye by housing mice in a controlled environment with low humidity and constant airflow for 2 weeks.
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: this compound (e.g., 2 mg/mL in vehicle)
-
Group 3: Menthol (e.g., 0.5% in a suitable vehicle)
-
Group 4: Positive control (e.g., commercially available lubricating eye drops)
3. Experimental Workflow:
Caption: Workflow for evaluating ocular cooling agents.
4. Outcome Measures:
-
Tear Secretion: Measure tear volume using phenol red-impregnated cotton threads at baseline and weekly.
-
Corneal Integrity: Assess corneal epithelial defects using fluorescein staining and a cobalt blue light source at baseline and weekly.
-
Histological Analysis: At the end of the study, euthanize mice and collect eyeballs for histological examination of the cornea and conjunctiva to assess inflammation and goblet cell density.
-
Molecular Analysis: Perform qPCR or ELISA on ocular tissues to quantify the expression of inflammatory cytokines (e.g., IL-1β, TNF-α).
5. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the outcomes between the different treatment groups.
Conclusion
This compound represents a specialized tool for researchers investigating the physiological and therapeutic effects of cooling sensations, particularly in the field of ophthalmology. Its favorable properties, such as water solubility and high selectivity for the TRPM8 receptor, make it a promising alternative to older, less specific cooling agents like menthol. It is crucial for researchers to understand that this compound's role is not in the realm of cryopreservation but as a pharmacological modulator of sensory pathways. Future research will likely continue to elucidate the potential of this compound and similar compounds in drug development for conditions where targeted cooling sensations may offer therapeutic benefits.
References
Cryosim-3: A Comparative Analysis of Cross-reactivity with TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cryosim-3's activity on its primary target, the transient receptor potential melastatin 8 (TRPM8) channel, versus other key TRP channels implicated in sensory perception, namely TRPV1 and TRPA1. The data presented herein demonstrates the high selectivity of this compound, a crucial attribute for its therapeutic potential in conditions like dry eye disease.[1][2]
Performance Comparison: this compound vs. Other TRP Channels
This compound is a potent and selective agonist of the TRPM8 channel, also known as the cold and menthol receptor.[1][3] Its activation of TRPM8 leads to a cooling sensation and has been shown to increase basal tear secretion, making it a promising candidate for the treatment of dry eye discomfort.[2][3] A key aspect of its pharmacological profile is its selectivity, minimizing off-target effects that could arise from the activation of other TRP channels involved in nociception, such as TRPV1 (the capsaicin receptor) and TRPA1 (the mustard oil receptor).
Quantitative Analysis of TRP Channel Activity
Experimental data confirms that this compound exhibits high potency for TRPM8 while showing no significant activity at TRPV1 and TRPA1 at comparable concentrations. This selectivity is critical for avoiding sensations of heat or irritation that are associated with the activation of TRPV1 and TRPA1.
| Compound | Target Channel | Activity | Effective Concentration (EC50) | Cross-reactivity (at 10 µM) |
| This compound | TRPM8 | Agonist | 0.9 µM to 10.3 ± 0.4 µM | N/A |
| This compound | TRPV1 | No Activity | Not Applicable | Inactive |
| This compound | TRPA1 | No Activity | Not Applicable | Inactive |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to assess the cross-reactivity of compounds like this compound with TRP channels.
Calcium Imaging Assay for TRP Channel Activity
This high-throughput screening method measures changes in intracellular calcium concentration following the application of a test compound to cells expressing the target TRP channel.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]
-
For transient transfection, cells are seeded onto poly-L-lysine-coated plates and transfected with plasmids encoding the human TRPM8, TRPV1, or TRPA1 channel using a suitable transfection reagent.[4] Stable cell lines expressing the target channels can also be used.
2. Fluorescent Calcium Indicator Loading:
-
The cell culture medium is removed, and the cells are washed with a physiological buffer solution (e.g., Hanks' Balanced Salt Solution).
-
The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in the dark at room temperature for a specified period (e.g., 30-60 minutes).[5]
3. Compound Application and Data Acquisition:
-
After incubation, the cells are washed again to remove excess dye.
-
The plate is placed in a fluorescence microplate reader or a microscope equipped for calcium imaging.
-
A baseline fluorescence reading is taken before the addition of this compound or control agonists/antagonists.
-
The test compound is added at various concentrations, and changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.[4][6]
4. Data Analysis:
-
The change in fluorescence is typically expressed as a ratio of emissions at two different wavelengths (for ratiometric dyes like Fura-2) or as a change in intensity relative to the baseline.
-
Dose-response curves are generated by plotting the change in fluorescence against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Patch-Clamp Electrophysiology for Direct Channel Gating Measurement
This "gold standard" technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel in response to a test compound.
1. Cell Preparation:
-
HEK293 cells expressing the target TRP channel are grown on glass coverslips.
2. Recording Setup:
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette with a very fine tip (1-5 MΩ resistance) is filled with an intracellular solution and positioned onto the surface of a single cell.
3. Whole-Cell Configuration:
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing a "whole-cell" recording configuration. This allows for the control of the cell's membrane potential and the measurement of the total ionic current across the entire cell membrane.[7]
4. Compound Perfusion and Current Recording:
-
The cell is held at a specific membrane potential (e.g., -60 mV).
-
This compound or other test compounds are applied to the cell via the perfusion system.
-
The resulting changes in ionic current are recorded using a patch-clamp amplifier.[8]
5. Data Analysis:
-
The amplitude of the current is measured at different compound concentrations.
-
Dose-response curves are constructed to calculate the EC50 or IC50 values, providing a quantitative measure of the compound's potency and efficacy on the specific TRP channel.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the signaling pathway of TRPM8 activation and the experimental workflow for assessing cross-reactivity.
Caption: Signaling pathway of this compound activating the TRPM8 channel.
Caption: Experimental workflow for determining this compound cross-reactivity.
References
- 1. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainvta.tech [brainvta.tech]
- 6. researchgate.net [researchgate.net]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the TRPM8-Specific Effects of Cryosim-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cryosim-3, a selective TRPM8 agonist, with other commonly used TRPM8 modulators. The information presented is supported by experimental data to facilitate informed decisions in research and drug development applications.
Executive Summary
This compound (C3) is a potent and selective water-soluble agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Experimental data demonstrates its efficacy in activating TRPM8 with minimal off-target effects on related nociceptive channels like TRPV1 and TRPA1, a significant advantage over less selective agonists such as menthol and icilin. This high selectivity, coupled with its water solubility, positions this compound as a valuable tool for investigating TRPM8 function and as a promising therapeutic candidate for conditions such as dry eye disease and neuropathic pain.
Quantitative Comparison of TRPM8 Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other common TRPM8 agonists. Lower EC50 values indicate higher potency.
| Compound | Agonist/Antagonist | EC50 (TRPM8) | Expression System | Reference(s) |
| This compound | Agonist | 0.9 µM | HEK293 cells | [1] |
| 10.3 ± 0.4 µM | Xenopus oocytes | [2] | ||
| Menthol | Agonist | 3.6 µM | HEK293 cells | [1] |
| 39 ± 8 µM | HEK293 cells (electrophysiology) | [3] | ||
| 62.64 ± 1.2 µM | - | [4] | ||
| 196 ± 22 µM | Xenopus oocytes | [5] | ||
| Icilin | Agonist | 0.36 µM | HEK293 cells | [6] |
| 1.4 µM | - | [7] | ||
| 125 ± 30 nM | CHO cells | [8] | ||
| WS-12 | Agonist | 12 ± 5 µM | Xenopus oocytes | [5] |
| 193 nM | HEK293 cells | [9] |
Selectivity Profile
A critical attribute of a TRPM8 modulator is its selectivity over other TRP channels, particularly those involved in pain and irritation, such as TRPV1 (the capsaicin receptor) and TRPA1 (the mustard oil receptor).
| Compound | Activity at TRPV1 | Activity at TRPA1 | Reference(s) |
| This compound | Inactive at 10 µM | Inactive at 10 µM | [1] |
| Menthol | Activates at higher concentrations | Activates at higher concentrations | [5] |
| Icilin | - | Activates | [6] |
| WS-12 | No activation at 1 mM | No activation at 1 mM | [5] |
This compound demonstrates a superior selectivity profile, showing no significant activation of TRPV1 or TRPA1 at concentrations where it potently activates TRPM8.[1] This is a key advantage, as off-target activation of these channels by compounds like menthol and icilin can lead to undesirable effects such as irritation and pain.[10]
Experimental Protocols
In Vitro Validation of TRPM8 Agonists using Calcium Imaging
This protocol outlines a standard procedure for assessing the potency and efficacy of TRPM8 agonists by measuring changes in intracellular calcium concentration ([Ca²⁺]i).
Objective: To determine the EC50 value of a test compound by measuring the dose-dependent increase in intracellular calcium in cells expressing TRPM8.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing human TRPM8.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Pluronic F-127: 20% solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.
-
Test Compounds: this compound and other agonists of interest, prepared as stock solutions in a suitable solvent (e.g., DMSO or water).
-
Positive Control: A known TRPM8 agonist (e.g., menthol or icilin).
-
Microplate Reader or Fluorescence Microscope: Equipped with appropriate filters for the chosen calcium indicator.
Procedure:
-
Cell Culture and Plating:
-
Culture TRPM8-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells and seed them into black-walled, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well.
-
Incubate the plates at 37°C and 5% CO₂ for 24-48 hours to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium indicator dye (e.g., Fura-2 AM to a final concentration of 2-5 µM) and Pluronic F-127 (to a final concentration of 0.02%) in the assay buffer.
-
Remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with assay buffer to remove any extracellular dye.
-
-
Compound Addition and Data Acquisition:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Establish a baseline fluorescence reading for approximately 20-30 seconds.
-
Add the compound solutions to the wells.
-
Immediately begin recording the fluorescence intensity for 2-5 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission intensity at ~520 nm after excitation at ~490 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or ratio from baseline after compound addition.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Electrophysiological Validation of TRPM8 Agonists
This protocol describes the use of whole-cell patch-clamp electrophysiology to directly measure TRPM8 channel currents in response to agonist application.
Objective: To characterize the electrophysiological response of TRPM8 to a test compound and determine its potency.
Materials:
-
Cell Line: HEK293 cells transiently or stably expressing TRPM8.
-
Intracellular Solution (in mM): 150 NaCl, 5 MgCl₂, 5 EGTA, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Extracellular Solution (in mM): 150 NaCl, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Test Compounds: Prepared as stock solutions and diluted in the extracellular solution to the final desired concentrations.
-
Patch-clamp setup: Including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries: For pulling patch pipettes.
Procedure:
-
Cell Preparation:
-
Plate TRPM8-expressing cells on glass coverslips 24-48 hours before the experiment.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
-
Patch-clamp Recording:
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a TRPM8-expressing cell.
-
Hold the membrane potential at -60 mV.
-
Apply a series of voltage steps or a voltage ramp (e.g., -100 mV to +100 mV) to elicit baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the current responses at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each compound concentration.
-
Construct a dose-response curve by plotting the normalized current amplitude against the compound concentration.
-
Fit the curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
TRPM8 Signaling Pathway
Activation of TRPM8 by agonists like this compound initiates an influx of cations (primarily Ca²⁺ and Na⁺), leading to membrane depolarization. This can trigger a downstream signaling cascade involving Gq proteins, leading to the activation of the transcription factor AP-1 (a dimer of c-Jun and c-Fos), which in turn modulates gene expression.[6][7][11]
TRPM8 signaling cascade initiated by this compound.
Experimental Workflow for TRPM8 Agonist Validation
The following diagram illustrates a typical workflow for validating the TRPM8-specific effects of a compound like this compound.
Workflow for validating TRPM8 agonist specificity.
Conclusion
The available data strongly supports the characterization of this compound as a potent and highly selective TRPM8 agonist. Its superior selectivity profile compared to traditional agonists like menthol and icilin minimizes the risk of off-target effects, making it an excellent tool for elucidating the physiological and pathological roles of TRPM8. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound and other novel TRPM8 modulators.
References
- 1. Advances in TRP channel drug discovery: from target validation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 11. preprints.org [preprints.org]
A Comparative Analysis of Novel and Conventional Insulin Secretagogues
In the landscape of therapeutic agents for type 2 diabetes, insulin secretagogues play a pivotal role in augmenting insulin secretion from pancreatic β-cells. This guide provides a comparative analysis of a representative novel G-protein coupled receptor (GPCR) agonist, here termed Cryosim-3, against established classes of insulin secretagogues, namely sulfonylureas (e.g., Glyburide) and GLP-1 receptor agonists (e.g., Liraglutide). The comparison focuses on efficacy, potency, and mechanistic differences, supported by experimental data and detailed protocols.
Note: "this compound" is a hypothetical designation for a novel, selective GPCR agonist used here for illustrative purposes to showcase a comparative analysis framework.
Quantitative Performance Analysis
The following table summarizes the key performance metrics of this compound, Glyburide, and Liraglutide based on representative in vitro and in vivo experimental data.
| Parameter | This compound (Hypothetical) | Glyburide | Liraglutide | Experimental Context |
| Mechanism of Action | Selective Gq-coupled GPCR Agonist | KATP Channel Blocker | GLP-1 Receptor Agonist | Pancreatic β-cells |
| In Vitro Potency (EC50) | 5 nM | 200 nM | 0.5 nM | Insulin secretion from isolated pancreatic islets |
| Glucose Dependence | High | Low | High | Insulin secretion measured at varying glucose concentrations |
| Risk of Hypoglycemia | Low | High | Low | In vivo studies in animal models |
| Effect on β-cell Mass | Potential for preservation/expansion | Neutral/Negative | Promotes proliferation and reduces apoptosis | Long-term in vivo studies |
Signaling Pathways
The secretion of insulin is a tightly regulated process involving distinct signaling cascades. The diagrams below illustrate the mechanisms of action for this compound, Glyburide, and Liraglutide.
Caption: Signaling pathway for the hypothetical this compound.
Caption: Signaling pathway for Glyburide.
Caption: Signaling pathway for Liraglutide.
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are the methodologies for the key experiments cited in this comparison.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
-
Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Insulin Secretion Assay:
-
Islets are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
The pre-incubation buffer is replaced with KRBB containing low (2.8 mM) or high (16.7 mM) glucose, along with varying concentrations of the test compounds (this compound, Glyburide, Liraglutide).
-
Islets are incubated for 1-2 hours at 37°C.
-
The supernatant is collected to measure the amount of secreted insulin, typically using an enzyme-linked immunosorbent assay (ELISA).
-
The EC50 values are calculated from the dose-response curves.
-
Experimental Workflow: In Vitro Insulin Secretion Assay
Caption: Workflow for in vitro insulin secretion assay.
Concluding Remarks
This comparative guide highlights the distinct characteristics of different classes of insulin secretagogues.
-
This compound (hypothetical novel agonist): Represents a potentially highly potent and glucose-dependent mechanism, which could offer a favorable safety profile with a low risk of hypoglycemia. Its pathway suggests a synergistic action with glucose-stimulated insulin secretion.
-
Glyburide (Sulfonylurea): Acts through a glucose-independent mechanism by closing KATP channels. While effective in lowering blood glucose, this lack of glucose-dependency carries a significant risk of inducing hypoglycemia.
-
Liraglutide (GLP-1 RA): Offers a multifaceted therapeutic approach. Its action is glucose-dependent, thereby minimizing hypoglycemic risk. Furthermore, it exerts beneficial effects on β-cell health and promotes weight loss, making it a valuable option for many patients with type 2 diabetes.
The choice of a secretagogue in a drug development or clinical context depends on a thorough evaluation of its efficacy, safety profile, and broader physiological effects. The experimental frameworks presented here provide a basis for such comparative evaluations.
A Head-to-Head Look at Cryosim-3 and Established Dry Eye Therapies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms
Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, resulting in a range of symptoms including discomfort, visual disturbance, and ocular surface damage. The therapeutic landscape for DED is diverse, with treatments targeting different aspects of its complex pathophysiology. This guide provides a comparative analysis of a novel investigational agent, Cryosim-3, against established therapies, focusing on their mechanisms of action, clinical efficacy, and safety profiles as reported in publicly available studies.
This compound is a novel, water-soluble, selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Activation of TRPM8, a cold-sensing receptor found on corneal and eyelid nerve endings, is thought to provide a cooling sensation, increase basal tear secretion, and potentially alleviate ocular discomfort associated with dry eye. This mechanism of action distinguishes it from many existing therapies that primarily focus on lubrication, inflammation, or tear secretion through different pathways.
Comparative Efficacy: A Synthesis of Clinical Data
Direct head-to-head clinical trials comparing this compound with other dry eye therapies are not yet available. Therefore, this comparison is based on data from separate clinical trials. The following tables summarize the reported efficacy of this compound and a selection of established treatments for dry eye disease. It is important to note that patient populations, study designs, and baseline disease severity may vary across these trials, precluding a direct statistical comparison.
Table 1: Comparison of Effects on Tear Production and Stability
| Therapy | Mechanism of Action | Key Efficacy Endpoint(s) | Reported Results | Citation(s) |
| This compound | TRPM8 Agonist | Basal Tear Secretion, Tear Film Breakup Time (TBUT) | Significant increase in basal tear secretion at 20, 40, and 60 minutes post-application. Significant increase in TBUT at 30 and 40 minutes post-application. | [1] |
| Artificial Tears | Lubrication, Tear Film Stabilization | TBUT, Ocular Surface Staining | Improvements in TBUT and ocular surface staining have been observed. Lipid-based formulations may also improve lipid layer thickness. | [2][3] |
| Cyclosporine 0.05% | Calcineurin Inhibitor (Anti-inflammatory) | Schirmer Test, Corneal Staining | Statistically significant increases in Schirmer test scores and improvements in corneal staining compared to vehicle. | [4][5] |
| Lifitegrast 5% | LFA-1 Antagonist (Anti-inflammatory) | Schirmer Test, Corneal Staining | No statistically significant difference in Schirmer test scores compared to placebo in some major trials. | [6][7] |
| Varenicline (nasal spray) | Nicotinic Acetylcholine Receptor Agonist | Schirmer Test | Statistically significant improvements in Schirmer test scores from baseline compared to vehicle. | [8][9][10][11][12] |
| Pilocarpine (oral) | Muscarinic Acetylcholine Receptor Agonist | Schirmer Test | Statistically significant increase in mean Schirmer test values after use. | [13][14] |
Table 2: Comparison of Effects on Patient-Reported Symptoms
| Therapy | Key Efficacy Endpoint(s) | Reported Results | Citation(s) |
| This compound | Ocular Discomfort (VAS, OSDI, CVS) | Significant improvement in ocular discomfort scores (VAS, OSDI, and CVS) after 2 weeks of treatment. | [1] |
| Artificial Tears | Symptom Improvement | Regular use can improve symptoms of dry eye, with some studies showing benefit within a month. | [15] |
| Cyclosporine 0.05% | Ocular Surface Disease Index (OSDI), Blurred Vision | Significant improvements in subjective measures including blurred vision and physician's evaluation of global response. | [4][16] |
| Lifitegrast 5% | Eye Dryness Score (EDS), Ocular Discomfort | Significant improvement in eye dryness scores compared to placebo, with some patients reporting improvement as early as day 14. | [6][17][18] |
| Varenicline (nasal spray) | Eye Dryness Score (EDS) | Significant reduction in eye dryness scores compared to vehicle. | [9][10] |
| Pilocarpine (oral) | Ocular Surface Disease Index (OSDI), Quality of Life (NEI-VFQ-25) | Statistically significant improvement in quality of life and reduction in ocular discomfort as measured by OSDI. | [13] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and study designs, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Generalized workflow of the this compound clinical trial.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the summarized experimental protocols for the key clinical investigations of this compound and comparator therapies.
This compound
-
Study Design: A randomized, double-blind, vehicle-controlled study was conducted.[1]
-
Participants: Patients with mild dry eye disease.[1]
-
Intervention:
-
Outcome Measures:
-
Assessments: Evaluations were performed at baseline and at various time points post-application in the single-dose study, and at 1 and 2 weeks in the two-week study.[1]
Cyclosporine Ophthalmic Emulsion 0.05%
-
Study Design: Two multicenter, randomized, double-masked, parallel-group, 6-month, vehicle-controlled trials.[4]
-
Participants: Patients with moderate to severe dry eye disease.[4]
-
Intervention: One drop of cyclosporine 0.05% or vehicle in each eye twice daily for 6 months.[4]
-
Outcome Measures:
-
Assessments: Conducted at baseline and at specified intervals over the 6-month treatment period.[4]
Lifitegrast Ophthalmic Solution 5%
-
Study Design: A phase III, randomized, double-masked, multicenter, placebo-controlled study (OPUS-3).[6]
-
Participants: Adult patients with a history of artificial tear use, specified Schirmer test scores (≥1 and ≤10 mm), corneal fluorescein staining score ≥2.0, and an eye dryness score ≥40.[6]
-
Intervention: Following a 14-day placebo run-in, patients were randomized to receive lifitegrast 5% or placebo twice daily for 84 days.[6]
-
Outcome Measures:
-
Assessments: Performed at baseline, day 14, day 42, and day 84.[6]
Varenicline Solution Nasal Spray
-
Study Design: A phase IIb, multicenter, randomized, double-masked, vehicle-controlled trial (ONSET-1).[10]
-
Participants: Patients aged 22 years or older with a diagnosis of dry eye disease and prior use of artificial tears.[10]
-
Intervention: Patients were randomized to receive one of two doses of varenicline nasal spray (0.03 mg or 0.06 mg) or a vehicle nasal spray twice daily for 28 days.[9][10]
-
Outcome Measures:
-
Assessments: Conducted at baseline and at day 28.[10]
Concluding Remarks
This compound presents a novel mechanism of action for the treatment of dry eye disease by targeting the TRPM8 receptor to induce a cooling sensation and increase basal tear secretion. The initial clinical data suggests it is well-tolerated and shows promise in improving both signs and symptoms of mild dry eye.
Established therapies such as cyclosporine and lifitegrast target the inflammatory component of dry eye, while secretagogues like varenicline and pilocarpine act on different receptors to stimulate tear production. Artificial tears remain a mainstay for lubrication.
The absence of direct comparative trials makes it challenging to definitively position this compound relative to existing treatments. Future head-to-head studies are warranted to elucidate the comparative efficacy and safety of this compound and to identify the patient populations most likely to benefit from this novel therapeutic approach. Researchers and clinicians should consider the distinct mechanisms of action when evaluating treatment options for the heterogeneous dry eye patient population.
References
- 1. Lifitegrast Ophthalmic Solution 5.0% for Treatment of Dry Eye Disease: Overview of Clinical Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of an artificial tear emulsion in patients with dry eye associated with meibomian gland dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dryeyehandbook.com [dryeyehandbook.com]
- 4. Two multicenter, randomized studies of the efficacy and safety of cyclosporine ophthalmic emulsion in moderate to severe dry eye disease. CsA Phase 3 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term outcome after topical ciclosporin in severe dry eye disease with a 10-year follow-up | British Journal of Ophthalmology [bjo.bmj.com]
- 6. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lifitegrast Ophthalmic Solution 5.0% versus Placebo for Treatment of Dry Eye Disease: Results of the Randomized Phase III OPUS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II data show 12-week efficacy of varenicline nasal spray in dry eye disease - American Academy of Ophthalmology [aao.org]
- 9. aao.org [aao.org]
- 10. ONSET-1 Phase 2b Randomized Trial to Evaluate the Safety and Efficacy of OC-01 (Varenicline Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Article Review: The Efficacy and Safety of Varenicline Nasal Spray for the Management of Dry Eye Signs: A Systematic Review and Meta-analysis | Contact Lens Update [contactlensupdate.com]
- 12. Varenicline Nasal Spray Fosters Tear Film Stability in TSUNAMI | Conexiant [conexiant.com]
- 13. aboonline.org.br [aboonline.org.br]
- 14. researchgate.net [researchgate.net]
- 15. Artificial Tears: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparison of seven cyclosporine A formulations for dry eye disease: A systematic review and network meta-analysis [frontiersin.org]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. ophthalmologytimes.com [ophthalmologytimes.com]
In Vivo Showdown: Cryosim-3 vs. TRPM8 Antagonists in Preclinical Models
A comparative analysis of the in vivo effects of the TRPM8 agonist Cryosim-3 and various TRPM8 antagonists, supported by experimental data and detailed methodologies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their opposing mechanisms and therapeutic potential.
Pharmacological Profile: A Tale of Two Modulators
This compound is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor.[1][2] Its activation of TRPM8 mimics the sensation of cooling. Conversely, TRPM8 antagonists are molecules designed to block the activation of this channel, thereby inhibiting the signaling cascade initiated by cold stimuli or TRPM8 agonists. The contrasting pharmacological activities of these compounds are reflected in their in vivo applications, with this compound being explored for conditions like dry eye disease through a cooling, tear-promoting mechanism, while antagonists are primarily investigated for pathologies involving cold hypersensitivity, such as neuropathic pain.
| Compound Class | Representative Compound(s) | Mechanism of Action | In Vitro Potency | Key In Vivo Applications |
| TRPM8 Agonist | This compound | Activates and sensitizes the TRPM8 ion channel | EC50: 10.3 ± 0.4 μM | Dry Eye Disease, Neuropathic Ocular Pain |
| TRPM8 Antagonist | M8-B, PF-05105679, AMG2850 | Blocks the TRPM8 ion channel, preventing activation | IC50: ~200 nM (AMG2850) | Neuropathic Pain, Cold Allodynia, Ocular Pain associated with Dry Eye |
In Vivo Experimental Data: A Comparative Overview
The following table summarizes key in vivo findings for this compound and representative TRPM8 antagonists across various preclinical models.
| Model | Compound | Administration | Dosage/Concentration | Key Findings | Reference |
| Dry Eye Disease (DED) | This compound | Topical to eyelid | 2 mg/mL | Increased basal tear secretion; improved symptoms of ocular discomfort. | [1][2] |
| Severe DED (mouse model) | M8-B (antagonist) | Topical instillation | 20 µM (twice daily) | Reversed corneal mechanical allodynia and spontaneous ocular pain; decreased spontaneous and cold-evoked ciliary nerve activity. | [3][4][5] |
| Neuropathic Ocular Pain | This compound | Topical to eyelid | 2 mg/mL | Improved eye pain, burning sensation, and photosensitivity in patients with suspected neuropathic ocular pain. | [6][7] |
| Chronic Constriction Injury (CCI) of Sciatic Nerve (rat model) | IGM-18 (antagonist) | Systemic | Not specified | Exerted an analgesic effect on neuropathic pain. | [8] |
| CCI of Sciatic Nerve (rat model) | TRPM8 blockade | Intrathecal | Not specified | Attenuated cold hyperalgesia. | [9] |
| Oxaliplatin-Induced Peripheral Neuropathy (mouse model) | RGM8-51 (antagonist) | Intraperitoneal / Intraplantar | Not specified | Inhibited cold hypersensitivity. | |
| Cold Pressor Test (human) | PF-05105679 (antagonist) | Oral | 600-900 mg | Significantly inhibited experimentally induced cold pain. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: TRPM8 Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.[10]
-
Drug Administration: TRPM8 antagonists or vehicle are administered, for example, via intrathecal injection to target the spinal cord or systemically.
-
Behavioral Testing:
-
Cold Allodynia: The response latency to a cold stimulus (e.g., a drop of acetone or contact with a cold plate) applied to the paw is measured. A reduced latency indicates hypersensitivity.
-
Mechanical Allodynia: Paw withdrawal thresholds are assessed using von Frey filaments of increasing stiffness. A lower withdrawal threshold signifies allodynia.[2]
-
-
Endpoint Analysis: Behavioral responses are compared between treatment and vehicle groups. Additionally, tissues like the dorsal root ganglia (DRG) may be collected for molecular analysis (e.g., measuring TRPM8 expression).[9]
Dry Eye Disease (DED) Model
-
Animal Model: Mice are often used for these studies.
-
Induction of DED: A common method is the surgical excision of the extraorbital lacrimal and Harderian glands to induce a severe dry eye state.[3][5]
-
Drug Administration:
-
Physiological and Behavioral Measurements:
-
Tear Secretion: Measured using phenol red-impregnated cotton threads placed in the conjunctival sac.
-
Corneal Sensitivity: Assessed by measuring the response to mechanical (e.g., von Frey filaments) or cold stimuli applied to the cornea.
-
Spontaneous Ocular Pain: Can be inferred from behaviors such as excessive blinking or eye wiping.
-
Ciliary Nerve Activity: In ex vivo preparations, the electrical activity of the ciliary nerves can be recorded in response to stimuli.[3][4]
-
-
Endpoint Analysis: Changes in tear volume, corneal sensitivity, and nerve activity are compared between the groups to determine the therapeutic effect.
Conclusion
The in vivo data for this compound and TRPM8 antagonists demonstrate their diametrically opposed effects, consistent with their roles as an agonist and antagonists of the TRPM8 channel, respectively. This compound, by activating TRPM8, shows promise in alleviating symptoms of dry eye disease, likely by inducing a cooling sensation and promoting tear secretion. In contrast, TRPM8 antagonists are effective at reducing cold hypersensitivity and pain in models of neuropathic and inflammatory conditions. The choice between these two classes of molecules is therefore entirely dependent on the therapeutic goal: to either mimic or block the sensation of cold to achieve a desired physiological outcome. Further research, including direct comparative studies, would be invaluable for delineating the precise therapeutic windows and potential side effects of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Monoclonal antibodies against GFRα3 are efficacious against evoked hyperalgesic and allodynic responses in mouse join pain models but, one of these, REGN5069, was not effective against pain in a randomized, placebo-controlled clinical trial in patients with osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transient Receptor Potential Channels: Important Players in Ocular Pain and Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Treatments for Chronic Ocular Surface Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of New TRPM8 Modulators in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrathecal TRPM8 blocking attenuates cold hyperalgesia via PKC and NF-κB signaling in the dorsal root ganglion of rats with neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
Cryosim-3: A Potent and Selective TRPM8 Agonist for Targeted Therapeutic Applications
For Immediate Release
This guide provides a comprehensive comparison of Cryosim-3's potency against other well-established Transient Receptor Potential Melastatin 8 (TRPM8) modulators. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of TRPM8 and its role in various physiological and pathological processes.
This compound (also known as C3 or 1-diisopropylphosphorylnonane) is a novel, water-soluble, and selective TRPM8 agonist.[1][2] Its unique properties, including high potency and selectivity, have positioned it as a promising candidate for topical applications, particularly in ophthalmology for the relief of dry eye disease and neuropathic ocular pain.[1][3] This document aims to provide a clear, data-driven benchmark of this compound's performance against commonly used TRPM8 modulators.
Comparative Potency of TRPM8 Modulators
The potency of a TRPM8 modulator is typically quantified by its half-maximal effective concentration (EC50) for agonists or its half-maximal inhibitory concentration (IC50) for antagonists. These values represent the concentration of the compound required to elicit 50% of its maximal effect. The following table summarizes the reported potency values for this compound and other key TRPM8 modulators. It is important to note that EC50 and IC50 values can vary depending on the specific experimental conditions, such as the cell type used for expression and the assay methodology.
| Compound | Modality | EC50 / IC50 (µM) | Experimental System | Reference |
| This compound | Agonist | 10.3 ± 0.4 | Xenopus laevis oocytes expressing TRPM8 (Two-electrode voltage clamp) | [4] |
| 24.8 | HEK cells (Automated patch-clamp electrophysiology) | |||
| Menthol | Agonist | 196 ± 22 | Xenopus laevis oocytes expressing TRPM8 (Two-electrode voltage clamp) | [5] |
| 81 ± 17 | HEK293 cells expressing human TRPM8 (Calcium imaging) | [6] | ||
| Icilin | Agonist | 0.401 ± 0.044 | HEK293 cells expressing mouse TRPM8 (Whole-cell patch-clamp) | [7] |
| 0.526 ± 0.024 | HEK293 cells expressing human TRPM8 (Calcium imaging) | [6] | ||
| 1.4 | EGTA (in vitro) | [8] | ||
| WS-12 | Agonist | 0.193 | HEK cells | [9][10] |
| 12 ± 5 | Xenopus laevis oocytes expressing TRPM8 (Two-electrode voltage clamp) | [11][5] | ||
| BCTC | Antagonist | 0.8 | (Inhibition of TRPM8) | |
| 0.540 | (TRPM8 antagonism) | [12] |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for two common assays used to determine the potency of TRPM8 modulators.
Calcium Imaging Assay
Objective: To measure the ability of a compound to induce calcium influx through the TRPM8 channel in a cellular context.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently or stably transfected with a plasmid encoding for human TRPM8 using a suitable transfection reagent.
-
Fluorescent Calcium Indicator Loading: Transfected cells are seeded onto black-walled, clear-bottom 96-well plates. After 24-48 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Compound Application: The dye-containing solution is removed, and cells are washed with the physiological buffer. A baseline fluorescence reading is taken using a fluorescence plate reader. The test compound (e.g., this compound) is then added at various concentrations.
-
Data Acquisition and Analysis: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. The peak fluorescence response at each compound concentration is recorded. The data is then normalized to the maximum response and plotted against the logarithm of the compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents flowing through the TRPM8 channel in response to a test compound.
Methodology:
-
Cell Preparation: HEK-293 cells expressing TRPM8 are grown on glass coverslips. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.
-
Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with a cell membrane, and a high-resistance seal (giga-seal) is formed by applying gentle suction. A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Recording and Compound Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A series of voltage steps or ramps are applied to elicit membrane currents. The test compound is applied to the cell via the perfusion system at various concentrations.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and amplified. The peak current amplitude at each compound concentration is measured. The current densities (pA/pF) are calculated by dividing the current amplitude by the cell capacitance. The dose-response curve is generated by plotting the normalized current density against the logarithm of the compound concentration, from which the EC50 value is calculated.
Visualizing TRPM8 Signaling and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: TRPM8 Signaling Pathway Activation.
Caption: TRPM8 Modulator Potency Assay Workflow.
References
- 1. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 2. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of a mammalian TRPM8 in closed state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. tocris.com [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. ics.org [ics.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cryosim-3
For researchers, scientists, and drug development professionals utilizing Cryosim-3, a potent and selective TRPM8 receptor agonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, CAS Number 1507344-37-7.
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe management. The following table summarizes its key chemical and physical data.
| Property | Value |
| Chemical Name | 1-Diisopropylphosphorylnonane |
| Alias | C3 |
| CAS Number | 1507344-37-7 |
| Molecular Formula | C₁₅H₃₃OP |
| Molecular Weight | 260.40 g/mol |
| Form | Oil[1] |
| Color | Colorless to yellow[1] |
| Hazard Classification | Not a hazardous substance or mixture[2] |
| Storage Temperature | 2-8°C[1] |
Experimental Protocols: Disposal of this compound
Based on the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[2] However, it is imperative to follow standard laboratory procedures for chemical waste to ensure safety and compliance.
Personnel Safety: Before beginning any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal of Unused or Waste this compound (as supplied):
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for chemical waste disposal. Procedures can vary significantly.
-
Waste Collection:
-
Transfer any unused or waste this compound into a designated and clearly labeled chemical waste container.
-
The container should be made of a compatible material, such as glass or high-density polyethylene.
-
The label should include the full chemical name ("this compound" or "1-Diisopropylphosphorylnonane") and the CAS number (1507344-37-7).
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
Disposal of Diluted Solutions or Contaminated Materials:
-
Aqueous Solutions: While this compound is described as water-soluble, disposal of dilute aqueous solutions down the drain is generally not recommended without explicit approval from your EHS department. Collect these solutions in a labeled aqueous waste container.
-
Contaminated Labware:
-
Disposable Items: Items such as pipette tips, and gloves that are contaminated with this compound should be placed in a designated solid chemical waste container.
-
Reusable Glassware: Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
This guide is intended to provide essential information for the safe disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department to ensure full compliance and safety.
References
Personal protective equipment for handling Cryosim-3
Essential Safety and Handling Guide for Cryosim-3
This document provides crucial safety, operational, and disposal protocols for the handling of this compound, a water-soluble TRPM8 receptor agonist. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Important Clarification: Despite its name, this compound is not a cryogenic substance. It is a water-soluble chemical compound and does not require specialized cryogenic handling procedures or personal protective equipment.
Summary of this compound Properties
This compound (1-diisopropylphosphorylnonane) is a selective and potent TRPM8 receptor agonist.[1][2] It is being investigated for its potential to relieve dry eye discomfort by inducing a cooling sensation and increasing tear secretion.[1][2][3]
| Property | Value | Source |
| Chemical Name | 1-diisopropylphosphorylnonane | [1][2] |
| Common Name | This compound (C3) | [1][2] |
| Function | TRPM8 Receptor Agonist | [1][3] |
| Solubility | Water-soluble | [1][3] |
| Primary Application | Ocular surface cooling and tear secretion stimulation | [1][2][4] |
| Reported Concentration | 2 mg/mL in aqueous solution for topical application | [1][2] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound powder or solutions to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes of this compound solutions.[5][6][7] |
| Hand Protection | Nitrile or neoprene gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from spills.[5][6] |
Operational Plan: Safe Handling and Preparation of Solutions
This section provides a step-by-step guide for the safe handling of this compound, from receiving the compound to the preparation of a stock solution.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Preparation of a Stock Solution (e.g., 2 mg/mL)
-
Ventilation: All weighing and solution preparation should be performed in a well-ventilated area, such as a chemical fume hood.
-
Weighing:
-
Don the required PPE (lab coat, gloves, safety glasses).
-
Tare a clean, appropriate weighing vessel on an analytical balance.
-
Carefully weigh the desired amount of this compound powder.
-
-
Dissolving:
-
Transfer the weighed this compound powder to a suitable sterile container (e.g., a volumetric flask).
-
Add a portion of the desired solvent (e.g., sterile water or a specific buffer) to the container.
-
Gently swirl or vortex the solution until the this compound is completely dissolved.
-
Add the remaining solvent to reach the final desired volume and mix thoroughly.
-
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
References
- 1. A novel TRPM8 agonist relieves dry eye discomfort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protheragen.com [protheragen.com]
- 4. researchgate.net [researchgate.net]
- 5. PPE Selection Guide – Cryogens [ehs.lbl.gov]
- 6. 16.10.1 Cryogenic Safety Guidelines [ehs.cornell.edu]
- 7. Cryogenic Personal Protective Equipment (PPE) - Gas Safe [gassafeconsultants.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
